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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine

Authored by a Senior Application Scientist This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine, a valuable building block in contemporary drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine, a valuable building block in contemporary drug discovery. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and offer practical insights gleaned from extensive laboratory experience. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this important scaffold.

Introduction and Strategic Overview

3-[(2-Methoxyphenoxy)methyl]azetidine is a key structural motif incorporated into a variety of pharmaceutically active agents. The azetidine ring, a four-membered saturated heterocycle, serves as a versatile bioisostere for other cyclic and acyclic functionalities, often conferring improved physicochemical properties such as solubility and metabolic stability. The strategic challenge in synthesizing this molecule lies in the efficient and regioselective formation of the ether linkage between the azetidine core and the guaiacol (2-methoxyphenol) moiety.

The most common and industrially scalable approach involves a nucleophilic substitution reaction, specifically a variation of the Williamson ether synthesis. This strategy hinges on the reaction between an activated azetidine electrophile and a phenoxide nucleophile.

The core synthetic disconnection is visualized below:

Synthetic_Strategy cluster_reactants Key Reactants Target 3-[(2-Methoxyphenoxy)methyl]azetidine Azetidine Azetidine Precursor (Electrophile) Target->Azetidine Form C-O bond Phenoxide 2-Methoxyphenoxide (Nucleophile) Target->Phenoxide Form C-O bond Leaving_Group R-CH2-LG Azetidine->Leaving_Group Requires good leaving group (e.g., -OTs, -Cl) Base NaH, K2CO3, etc. Phenoxide->Base Generated from 2-methoxyphenol + Base

Caption: High-level overview of the Williamson ether synthesis strategy.

Detailed Experimental Protocol

This protocol is adapted from established methodologies and optimized for laboratory-scale synthesis (1-10 g). The procedure involves two main stages: (A) Activation of the azetidine alcohol, and (B) The nucleophilic substitution reaction.

Materials and Reagents:

ReagentCAS No.M.W. ( g/mol )Notes
N-Boc-3-(hydroxymethyl)azetidine142253-56-3187.23Starting material
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65Reagent for alcohol activation
Pyridine110-86-179.10Base and solvent, anhydrous
Dichloromethane (DCM)75-09-284.93Anhydrous solvent
2-Methoxyphenol (Guaiacol)90-05-1124.14Nucleophile precursor
Sodium hydride (NaH), 60% in mineral oil7646-69-724.00Strong base
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous polar aprotic solvent
Trifluoroacetic acid (TFA)76-05-1114.02For Boc-deprotection
Diethyl ether60-29-774.12For extraction and washing
Saturated aq. NaHCO₃N/AN/AFor workup
BrineN/AN/AFor workup
Anhydrous MgSO₄ or Na₂SO₄VariousVariousFor drying organic layers
Part A: Synthesis of N-Boc-3-(tosyloxymethyl)azetidine

Causality: The hydroxyl group of the starting material is a poor leaving group. To facilitate a nucleophilic substitution, it must be converted into a better leaving group. Tosylation serves this purpose excellently, transforming the -OH into a highly effective -OTs group.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add N-Boc-3-(hydroxymethyl)azetidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous pyridine (approx. 5-10 mL per gram of starting material) and cool the solution to 0 °C in an ice-water bath.

    • Expert Insight: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. Using it as the solvent ensures a high concentration of the base is present.

  • Tosylation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.

    • Trustworthiness: The slow addition of TsCl is critical to control the exotherm of the reaction and prevent side reactions. A pyridinium salt will precipitate as the reaction proceeds.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate, which is often a white solid or a thick oil. This intermediate is typically used in the next step without further purification.

Part B: Williamson Ether Synthesis and Deprotection

Causality: The phenoxide, generated by deprotonating 2-methoxyphenol with a strong base like NaH, is a potent nucleophile. It attacks the electrophilic carbon of the tosylated azetidine in an Sₙ2 reaction, displacing the tosylate group to form the desired ether linkage.[1][2][3]

  • Phenoxide Formation:

    • To a separate flame-dried flask under nitrogen, add sodium hydride (NaH, 1.5 eq, 60% dispersion in oil).

    • Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula.

    • Add anhydrous DMF to the washed NaH and cool to 0 °C.

    • Slowly add a solution of 2-methoxyphenol (1.2 eq) in DMF. Effervescence (H₂ gas) will be observed.

    • Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Coupling Reaction:

    • Cool the phenoxide solution back to 0 °C.

    • Add a solution of the crude N-Boc-3-(tosyloxymethyl)azetidine (1.0 eq) from Part A in a minimal amount of anhydrous DMF dropwise.

    • After addition, warm the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-Boc protected product by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Boc Deprotection:

    • Dissolve the purified N-Boc-3-[(2-methoxyphenoxy)methyl]azetidine in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

    • Dissolve the residue in a minimal amount of water and basify to pH >10 with 1M NaOH.

    • Extract the free base product with DCM (3x).

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product, 3-[(2-Methoxyphenoxy)methyl]azetidine.

Reaction Mechanism and Workflow Visualization

The key chemical transformation is the Sₙ2 reaction.[1][4] This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

SN2_Mechanism Nu Ar-O⁻ (Nucleophile) TS [Ar-O···CH₂···OTs]⁻ Nu->TS Backside Attack Elec R-CH₂-OTs (Electrophile) Elec->TS Prod Ar-O-CH₂-R (Product) TS->Prod LG ⁻OTs (Leaving Group) TS->LG Bond Breaking

Caption: Sₙ2 mechanism for the ether formation step.

The overall experimental workflow can be visualized as a sequential process.

Workflow Start N-Boc-3-(hydroxymethyl)azetidine Step1 Tosylation (TsCl, Pyridine) Start->Step1 Intermediate N-Boc-3-(tosyloxymethyl)azetidine Step1->Intermediate Step2 Williamson Ether Synthesis (Guaiacol, NaH, DMF) Intermediate->Step2 Protected_Prod N-Boc-3-[(2-methoxyphenoxy)methyl]azetidine Step2->Protected_Prod Step3 Deprotection (TFA, DCM) Protected_Prod->Step3 Final_Prod Final Product Step3->Final_Prod

Caption: Overall synthetic workflow from starting material to final product.

Characterization and Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

TechniqueExpected Results for 3-[(2-Methoxyphenoxy)methyl]azetidine
¹H NMR Signals corresponding to the azetidine ring protons, the methylene bridge protons, the methoxy group protons, and the aromatic protons of the guaiacol moiety. Integrations should match the expected proton count.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spec (ESI+) A prominent peak corresponding to the [M+H]⁺ ion (calculated m/z = 194.1176).
HPLC/UPLC A single major peak indicating high purity (typically >95%).

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low yield in tosylation Incomplete reaction; degradation of TsCl due to moisture.Ensure all reagents and glassware are anhydrous. Allow the reaction to run for the full duration.
Low yield in ether synthesis Incomplete phenoxide formation; poor quality NaH; steric hindrance.Ensure NaH is active and fully reacts with the phenol. Increase reaction temperature or time if necessary. This reaction is generally efficient with primary tosylates.
Formation of elimination byproducts The base (phenoxide) is acting as a base rather than a nucleophile.This is less common with primary tosylates but can be minimized by using a polar aprotic solvent like DMF and maintaining moderate temperatures.[3]
Incomplete Boc deprotection Insufficient TFA or reaction time.Increase the equivalents of TFA or extend the reaction time. Monitor by TLC/LC-MS until the starting material is consumed.
Difficulty in final purification Residual TFA salts.Ensure the aqueous layer is sufficiently basic (pH >10) during the final workup to fully neutralize the TFA salt and extract the free base into the organic layer.

Safety Considerations

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) and wash with anhydrous solvents.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use only in a well-ventilated fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Dichloromethane (DCM) & DMF: Volatile and suspected carcinogens. Always handle in a fume hood.

This guide provides a robust framework for the synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine. By understanding the causality behind each step and adhering to rigorous experimental technique, researchers can reliably produce this valuable compound for applications in drug discovery and development.

References

  • ChemInform Abstract: A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters. ResearchGate. Available from: [Link]

  • Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism. ACS Publications. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Synthesis of 3-methoxy-2-azetidinones 21. ResearchGate. Available from: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • (PDF) Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Available from: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available from: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. Available from: [Link]

Sources

Exploratory

Physicochemical Properties of 3-[(2-Methoxyphenoxy)methyl]azetidine: A Technical Guide for Medicinal Chemists

Executive Summary In the landscape of modern drug discovery, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual. Among saturated heterocycles, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quest for novel molecular frameworks that confer advantageous physicochemical and pharmacological properties is perpetual. Among saturated heterocycles, the azetidine ring has emerged as a highly privileged scaffold [1].

3-[(2-Methoxyphenoxy)methyl]azetidine (Free Amine CAS: 1415470-23-3; BOC-Protected CAS: 1332301-27-5) represents a highly versatile building block. By combining the conformational rigidity of a four-membered nitrogen heterocycle with the lipophilic, electron-rich character of a methoxyphenoxy moiety, this compound offers an optimal balance of aqueous solubility, metabolic stability, and membrane permeability. This whitepaper provides an in-depth analysis of its physicochemical properties, detailing the causality behind its structural behavior and providing self-validating protocols for empirical characterization.

Structural and Theoretical Physicochemical Profiling

The physicochemical profile of 3-[(2-Methoxyphenoxy)methyl]azetidine is dictated by the interplay between its constrained cyclic amine and its flexible ether linkage.

  • Basicity (pKa): The azetidine nitrogen typically exhibits a pKa lower than that of pyrrolidine or piperidine. The high ring strain alters the hybridization of the nitrogen atom, increasing the s-character of its lone pair. This pulls the electron density closer to the nucleus, slightly reducing its basicity to a predicted pKa of ~9.5 [2].

  • Lipophilicity (LogP): The methoxyphenoxy group drives the lipophilicity, but it is effectively counterbalanced by the polar secondary amine. This results in a predicted LogP of ~1.8, placing it in the optimal "sweet spot" (LogP 1–3) for Central Nervous System (CNS) penetration.

  • Topological Polar Surface Area (tPSA): With one hydrogen bond donor (HBD) and three hydrogen bond acceptors (HBA), the tPSA is exceptionally low (~30.5 Ų), highly favoring blood-brain barrier (BBB) permeation.

Quantitative Data Summary
PropertyValueImplication for Drug Design
Molecular Formula C₁₂H₁₇NO₂Low molecular weight favors high Ligand Efficiency (LE).
Molecular Weight 207.27 g/mol Well below the Lipinski limit of 500 Da.
Predicted pKa (Amine) ~9.5Protonated at physiological pH (7.4), ensuring high aqueous solubility.
Predicted LogP ~1.8Optimal for oral bioavailability and lipid membrane traversal.
tPSA 30.49 ŲExcellent for BBB penetration (ideal is < 90 Ų).
HBD / HBA 1 / 3Compliant with Lipinski's Rule of 5; minimizes desolvation penalties.
Rotatable Bonds 3Low entropic penalty upon target binding.

Experimental Methodologies for Physicochemical Characterization

As a Senior Application Scientist, I emphasize that theoretical predictions must be empirically validated. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: pKa Determination via Potentiometric Titration

Because 3-[(2-Methoxyphenoxy)methyl]azetidine is highly lipophilic in its neutral state, aqueous precipitation can occur during titration. To circumvent this, a co-solvent methodology utilizing Yasuda-Shedlovsky extrapolation is required [3].

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Solvent Preparation: Prepare three titration media consisting of 20%, 30%, and 40% (v/v) methanol in water.

    • Causality: Methanol maintains the analyte in solution across all ionization states.

  • Ionic Strength Adjustment: Add 0.15 M KCl to all solvent mixtures.

    • Causality: Maintaining a constant ionic strength ensures that the activity coefficients remain stable throughout the titration, meaning the Nernstian potential directly reflects concentration changes rather than ionic fluctuations.

  • Analyte Preparation: Dissolve 2.0 mg of 3-[(2-Methoxyphenoxy)methyl]azetidine in 10 mL of the prepared solvent.

  • Titration Execution: Titrate with standardized 0.1 M KOH (if starting from the HCl salt) or 0.1 M HCl (if starting from the free base) under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Processing: Plot the apparent pKa (psKa) measured in each co-solvent mixture against the reciprocal of the dielectric constant of the mixture. Extrapolate to 0% co-solvent (pure water) using the Yasuda-Shedlovsky equation to determine the true aqueous pKa.

Protocol 2: Lipophilicity (LogP) Determination via Shake-Flask Method (OECD 107)

The gold standard for LogP determination is the shake-flask method [4]. For an ionizable compound like our azetidine derivative, this must be performed using the un-ionized free base, or modified to measure LogD at pH 7.4.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and pure water (or pH 7.4 phosphate buffer for LogD) for 24 hours. Separate the phases.

    • Causality: Pre-saturation prevents mutual solubility effects from altering the phase volumes during the actual experiment, which would skew the final concentration calculations.

  • Sample Preparation: Dissolve exactly 1.0 mg of the analyte in 10 mL of the pre-saturated octanol phase.

  • Equilibration: Combine the spiked octanol with 10 mL of pre-saturated water in a glass centrifuge tube. Invert the tube gently 100 times over 5 minutes.

    • Causality: Gentle inversion (rather than violent shaking) is critical to prevent the formation of micro-emulsions, which artificially inflate the aqueous concentration.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes at 25 °C to ensure complete phase separation.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of 3-[(2-Methoxyphenoxy)methyl]azetidine in each phase using RP-HPLC-UV (λ = ~270 nm for the phenoxy chromophore).

  • Validation: Calculate LogP = log₁₀([C]octanol / [C]water). Repeat across three different phase ratios (1:1, 1:2, 2:1) to prove concentration independence.

Synthetic Workflow and Characterization Diagram

In medicinal chemistry, this compound is typically sourced as its BOC-protected derivative (CAS: 1332301-27-5) to prevent unwanted side reactions during cross-coupling. The workflow from deprotection to physicochemical profiling is visualized below.

G A BOC-Protected Precursor (CAS: 1332301-27-5) B Acidic Deprotection (TFA/DCM, 2h, RT) A->B C 3-[(2-Methoxyphenoxy)methyl]azetidine (Free Amine) B->C D Potentiometric Titration (pKa Determination) C->D E Shake-Flask Method (LogP/LogD Determination) C->E F Data Synthesis & ADME Profiling D->F E->F

Caption: Workflow from BOC-deprotection to empirical physicochemical characterization.

Implications for Drug Design: ADME & CNS Penetration

The physicochemical properties of 3-[(2-Methoxyphenoxy)methyl]azetidine make it an exceptional vector for CNS drug discovery.

The sp³-rich nature of the azetidine ring significantly improves metabolic stability compared to planar aromatic systems by avoiding rapid cytochrome P450-mediated oxidation. Furthermore, the basic amine (pKa ~9.5) ensures that the molecule is highly soluble in the acidic environment of the stomach, facilitating rapid dissolution. Upon reaching the slightly alkaline environment of the intestines, a sufficient fraction of the neutral species exists to drive passive transcellular absorption.

Once in systemic circulation, the compound's LogP of ~1.8 and low tPSA allow it to easily partition into the lipid bilayer of the Blood-Brain Barrier (BBB), making it an ideal building block for neurotherapeutics.

G A Oral Administration (Azetidine Derivative) B GI Tract Absorption (High Sol. via pKa ~9.5) A->B C Hepatic First-Pass (High Metabolic Stability) B->C D Systemic Circulation C->D E Blood-Brain Barrier (BBB) (Permeation via LogP ~1.8) D->E F CNS Target Engagement E->F

Caption: ADME pathway highlighting azetidine-driven CNS penetration and metabolic stability.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / National Institutes of Health (NIH). Available at:[Link] [1]

  • Preparation and uses of obeticholic acid (Detailing Yasuda-Shedlovsky pKa Extrapolation).Google Patents (US9238673B2).
  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI (Molecules). Available at:[Link] [4]

Foundational

3-[(2-Methoxyphenoxy)methyl]azetidine: Technical Profile &amp; Synthesis Guide

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-[(2-Methoxyphenoxy)methyl]azetidine . This document is structured for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical profile, synthesis, and medicinal chemistry applications of 3-[(2-Methoxyphenoxy)methyl]azetidine . This document is structured for researchers and drug development professionals, focusing on actionable synthetic protocols and structural activity relationships (SAR).

Executive Summary

3-[(2-Methoxyphenoxy)methyl]azetidine is a conformationally restricted ether scaffold used in medicinal chemistry. It serves as a rigid bioisostere for flexible propyl- or ethyl-linked phenoxyamines found in various GPCR ligands (e.g., adrenergic and dopaminergic antagonists). By constraining the ether linkage within the azetidine ring system, this motif reduces entropic penalties upon binding and lowers lipophilicity (LogD) compared to its piperidine or pyrrolidine counterparts.

This guide focuses on the free base and its hydrochloride salt , derived typically from the commercially indexed N-Boc precursor.

Chemical Identity
AttributeDetail
Chemical Name 3-[(2-Methoxyphenoxy)methyl]azetidine
Common Name Azetidin-3-ylmethyl-(2-methoxyphenyl)ether
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
CAS Number (N-Boc) 1332301-27-5 (Precursor reference)
CAS Number (Free Base) Not widely indexed; typically generated in situ or as salt.
SMILES COc1ccccc1OCC2CNC2
Predicted pKa ~9.5 (Azetidine nitrogen)
Predicted LogP ~1.2 – 1.5

Structural Analysis & Medicinal Chemistry Utility

The 3-substituted azetidine core offers distinct advantages in drug design:

  • Vector Alignment: The vector angle between the nitrogen lone pair and the 3-position substituent is ~180°, providing a linear extension distinct from the ~109° angle in pyrrolidines.

  • Metabolic Stability: The strained ring often shows reduced susceptibility to oxidative metabolism at the

    
    -carbon compared to larger rings, although the ether linkage can be a site of O-dealkylation.
    
  • Lipophilicity Modulation: The high fraction of

    
     carbons (Fsp3) and the polar ether oxygen contribute to a favorable physicochemical profile, improving aqueous solubility relative to carbocyclic analogs.
    
Pharmacophore Mapping

The 2-methoxyphenoxy tail is a "privileged structure" found in numerous adrenergic antagonists (e.g., Carvedilol, Tamsulosin). Replacing the flexible alkyl chain of these drugs with the azetidine-methyl spacer rigidly orients the phenoxy group, potentially enhancing selectivity for specific receptor subtypes (e.g., differentiating


 from 

).

Synthetic Methodology

Two primary routes are recommended for the synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine. Route A (Nucleophilic Substitution) is preferred for scale-up due to easier purification, while Route B (Mitsunobu) is suitable for rapid library generation.

Process Flow Diagram

The following diagram outlines the logical workflow for Route A, including critical decision points for purification.

SynthesisWorkflow SM N-Boc-3-(hydroxymethyl)azetidine (CAS 142253-55-2) Activation Activation Step (MsCl, Et3N, DCM, 0°C) SM->Activation Sulfonylation Intermediate1 N-Boc-3-(mesyloxymethyl)azetidine Activation->Intermediate1 Isolation Coupling SN2 Displacement (2-Methoxyphenol, Cs2CO3, DMF, 80°C) Intermediate1->Coupling Nucleophilic Attack Intermediate2 N-Boc-3-[(2-methoxyphenoxy)methyl]azetidine (CAS 1332301-27-5) Coupling->Intermediate2 Purification (Column) Deprotection Acidic Deprotection (4M HCl in Dioxane or TFA/DCM) Intermediate2->Deprotection Boc Removal Product 3-[(2-Methoxyphenoxy)methyl]azetidine (HCl Salt or Free Base) Deprotection->Product Precipitation/Neutralization

Caption: Step-wise synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine from commercially available starting materials via mesylate activation.

Detailed Protocols
Route A: Mesylate Displacement (Scalable)

This method avoids the difficult-to-remove phosphine oxide byproducts of the Mitsunobu reaction.

  • Activation:

    • Dissolve N-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) in anhydrous DCM. Cool to 0°C.

    • Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

    • Stir for 2 hours. Wash with water, dry over MgSO₄, and concentrate to yield the mesylate.

  • Displacement:

    • Dissolve 2-Methoxyphenol (Guaiacol, 1.1 equiv) in anhydrous DMF.

    • Add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) and stir for 30 min at room temperature to form the phenoxide.

    • Add the mesylate intermediate (from step 1) dissolved in minimal DMF.

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate N-Boc-3-[(2-methoxyphenoxy)methyl]azetidine (CAS 1332301-27-5).

  • Deprotection:

    • Dissolve the N-Boc intermediate in 4M HCl in Dioxane . Stir at RT for 1–2 hours.

    • Concentrate in vacuo. Triturate the residue with diethyl ether to obtain the Hydrochloride salt as a white solid.

Route B: Mitsunobu Coupling (Library Scale)

Ideal for parallel synthesis when exploring various phenol derivatives.

  • Coupling:

    • Combine N-Boc-3-(hydroxymethyl)azetidine (1.0 equiv), 2-Methoxyphenol (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF.

    • Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise.

    • Allow to warm to RT and stir overnight.

  • Purification:

    • Concentrate and purify via flash chromatography. Note: Separation of hydrazine byproducts can be challenging; use a gradient of 0–30% EtOAc in Hexanes.

  • Deprotection:

    • Proceed with TFA or HCl as described in Route A.

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical signals are expected.

1H NMR (400 MHz, DMSO-d6) - HCl Salt
  • Aromatic Protons:

    
     6.80 – 7.05 ppm (m, 4H, Ar-H). The 2-methoxy substitution pattern typically shows a multiplet.
    
  • Ether Linkage:

    
     4.15 ppm (d, J = 6.5 Hz, 2H, -CH₂-O-).
    
  • Methoxy Group:

    
     3.75 ppm (s, 3H, -OCH₃).
    
  • Azetidine Ring:

    • 
       3.80 – 4.00 ppm (m, 2H, Azetidine-H).
      
    • 
       3.60 – 3.80 ppm (m, 2H, Azetidine-H).
      
    • 
       3.10 – 3.25 ppm (m, 1H, CH-methine).
      
  • Amine Proton:

    
     9.00 – 9.50 ppm (br s, 2H, NH₂⁺).
    
Mass Spectrometry (ESI+)
  • Observed Mass: [M+H]⁺ = 194.12

  • Fragmentation: Loss of the 2-methoxyphenol moiety (neutral loss 124 Da) or cleavage of the azetidine ring may be observed at higher collision energies.

Safety & Handling

  • Hazards: The free base is a secondary amine and should be treated as a potential irritant. The hydrochloride salt is generally stable but hygroscopic.[1]

  • Storage: Store the HCl salt at -20°C under desiccant. The free base should be used immediately or stored in solution at low temperature to prevent polymerization or oxidation.

  • Reactivity: Avoid strong oxidizing agents. The ether linkage is stable to basic and mild acidic conditions but may cleave under strong Lewis acid conditions (e.g., BBr₃).

References

  • N-Boc Precursor Identification: PubChem. Tert-butyl 3-[(2-methoxyphenoxy)methyl]azetidine-1-carboxylate (CAS 1332301-27-5). Accessed via .

  • General Azetidine Synthesis: Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[2][3] Link.

  • Mitsunobu Protocol for Phenol Ethers: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link.

  • Azetidine Bioisosterism: Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Hydrolyzable Bioisostere of the tert-Butyl Group. Journal of Medicinal Chemistry, 54(22), 7772–7783. (Contextual reference for strained rings). Link.

Sources

Exploratory

The Therapeutic Potential of Methoxyphenoxy Compounds: A Technical Guide to Unlocking Novel Drug Targets

Abstract The methoxyphenoxy moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. Its unique electronic and steric properties confer favorable p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The methoxyphenoxy moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds. Its unique electronic and steric properties confer favorable pharmacokinetic and pharmacodynamic characteristics, making it a cornerstone for the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key therapeutic targets of methoxyphenoxy compounds. We will delve into the intricate mechanisms of action, supported by detailed signaling pathways and experimental workflows, to provide a robust framework for future drug discovery endeavors. This guide is structured to offer not just a recitation of facts, but a causal narrative that explains the "why" behind experimental choices, empowering researchers to design and execute their own investigations with confidence.

Introduction: The Significance of the Methoxyphenoxy Scaffold in Drug Discovery

The presence of a methoxy group on a phenoxy ring system profoundly influences a molecule's biological activity. The methoxy group, a strong electron-donating group, can modulate the electronic distribution of the aromatic ring, impacting binding affinities to target proteins. Furthermore, its steric bulk and potential for hydrogen bond formation can dictate the orientation of the compound within a binding pocket, leading to enhanced potency and selectivity. The metabolic stability of the methoxy group is another key consideration, as O-demethylation can be a major metabolic pathway, a factor that can be strategically exploited in prodrug design.[1]

This guide will explore the established and emerging therapeutic targets of compounds bearing this versatile scaffold, with a focus on their applications in oncology, inflammation, and infectious diseases. We will dissect the molecular interactions that underpin their therapeutic effects and provide detailed protocols for their investigation.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic utility of methoxyphenoxy compounds stems from their ability to interact with a range of critical biological targets. Here, we explore some of the most well-documented and promising targets, elucidating the molecular mechanisms that drive their pharmacological effects.

Disruption of Microtubule Dynamics: A Potent Anti-Cancer Strategy

One of the most significant applications of methoxyphenoxy compounds is in the development of anti-cancer agents that target tubulin, the fundamental protein component of microtubules.[2] Microtubules are dynamic polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their disruption triggers mitotic arrest and subsequent apoptotic cell death, making them a validated target for cancer chemotherapy.[3]

Mechanism of Action:

Methoxyphenoxy compounds, particularly certain chalcone and combretastatin analogues, have been shown to bind to the colchicine-binding site on β-tubulin.[4][5] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to the destabilization of the microtubule network. The presence and positioning of methoxy groups on the phenyl rings are critical for high-affinity binding. For instance, a trimethoxyphenyl ring is a common feature in many potent tubulin inhibitors.[6]

Signaling Pathway: Tubulin Polymerization and its Inhibition

G cluster_0 Microtubule Dynamics cluster_1 Inhibition by Methoxyphenoxy Compounds Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Colchicine Binding Site Colchicine Binding Site Microtubule->Tubulin Dimers Depolymerization Methoxyphenoxy Compound Methoxyphenoxy Compound Methoxyphenoxy Compound->Colchicine Binding Site Binds to Polymerization Block Polymerization Blocked Colchicine Binding Site->Polymerization Block Inhibits Mitotic Arrest Mitotic Arrest Polymerization Block->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by methoxyphenoxy compounds.

Modulation of the NF-κB Signaling Pathway: A Key Anti-Inflammatory and Anti-Cancer Mechanism

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[7] Dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory conditions and various cancers.[]

Mechanism of Action:

Several methoxyphenoxy compounds, including certain chalcones and resveratrol derivatives, have demonstrated potent inhibitory effects on the NF-κB signaling pathway.[9][10] The primary mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory IκB proteins. By preventing IκB degradation, these compounds effectively sequester NF-κB in the cytoplasm, precluding its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[]

Signaling Pathway: NF-κB Activation and its Inhibition

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκB-NF-κB Complex IκB-NF-κB (Inactive) IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation Ubiquitination & Degradation IκB-NF-κB Complex->Ubiquitination & Degradation Leads to Ubiquitination & Degradation->NF-κB Releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes Methoxyphenoxy Compound Methoxyphenoxy Compound Methoxyphenoxy Compound->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by methoxyphenoxy compounds.

Inhibition of Cyclooxygenase (COX) Enzymes: A Foundation for Anti-Inflammatory Therapies

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[11] There are two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions, and COX-2, which is inducible and upregulated during inflammation.[12]

Mechanism of Action:

Certain methoxyphenoxy derivatives have been identified as selective inhibitors of COX-2.[13] The selectivity for COX-2 over COX-1 is a crucial attribute, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs. The methoxy group can play a significant role in orienting the molecule within the larger and more flexible active site of COX-2, allowing for specific interactions that block the entry of the substrate, arachidonic acid.[14]

Signaling Pathway: Prostaglandin Synthesis and its Inhibition

G Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Catalyzes conversion to Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediate Methoxyphenoxy Compound Methoxyphenoxy Compound Methoxyphenoxy Compound->COX-2 Enzyme Selectively Inhibits

Caption: Selective inhibition of COX-2 by methoxyphenoxy compounds.

Myeloperoxidase (MPO) Inhibition: A Novel Approach for Cardiovascular and Inflammatory Diseases

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in neutrophils.[15] It plays a crucial role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in the pathogenesis of various inflammatory and cardiovascular diseases due to its ability to generate reactive oxygen species and promote tissue damage.[1]

Mechanism of Action:

Methoxyphenol derivatives have emerged as potent and reversible inhibitors of MPO.[1][16] The mechanism of inhibition often involves the compound acting as a reducing substrate for the enzyme, thereby preventing the oxidation of physiological substrates. The methoxy group can influence the redox potential of the phenolic ring, enhancing its ability to interact with the heme active site of MPO.

Experimental Protocols and Workflows

To facilitate the investigation of methoxyphenoxy compounds and their therapeutic targets, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[19] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the methoxyphenoxy compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Experimental Workflow: MTT Assay

G Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis G Prepare Reagents Prepare Reagents Incubate Enzyme & Inhibitor Incubate Enzyme & Inhibitor Prepare Reagents->Incubate Enzyme & Inhibitor Initiate Reaction Initiate Reaction Incubate Enzyme & Inhibitor->Initiate Reaction Kinetic Fluorescence Reading Kinetic Fluorescence Reading Initiate Reaction->Kinetic Fluorescence Reading Data Analysis Data Analysis Kinetic Fluorescence Reading->Data Analysis

Caption: Workflow for the fluorometric COX inhibition assay.

In Vivo Models

This model is widely used to study acute systemic inflammation and to evaluate the efficacy of anti-inflammatory compounds. [21][22] Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines. [23] Protocol:

  • Animal Acclimatization: Acclimate mice (e.g., C57BL/6) for at least one week before the experiment.

  • Compound Administration: Administer the methoxyphenoxy compound (e.g., by oral gavage or intraperitoneal injection) at the desired dose.

  • LPS Challenge: After a set pre-treatment time (e.g., 1 hour), inject LPS (e.g., 1-5 mg/kg, intraperitoneally) to induce inflammation. [2]4. Sample Collection: At a specific time point post-LPS injection (e.g., 2-6 hours), collect blood and/or tissues for analysis.

  • Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA or other immunoassays.

This model is a standard preclinical model for evaluating the anti-cancer efficacy of novel compounds. [24][25] Principle: Human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), where they form tumors. The effect of a therapeutic agent on tumor growth can then be assessed. [26] Protocol:

  • Cell Culture and Preparation: Culture the desired human cancer cell line and harvest the cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel). [25]2. Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions with calipers to calculate the tumor volume.

  • Compound Treatment: Once the tumors reach a specified size, randomize the mice into treatment and control groups. Administer the methoxyphenoxy compound according to the desired dosing schedule and route.

  • Efficacy Evaluation: Continue to monitor tumor growth and the overall health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Data Presentation and Interpretation

To facilitate the comparison of the biological activities of different methoxyphenoxy compounds, it is essential to present quantitative data in a clear and structured format.

Table 1: In Vitro Cytotoxicity of Representative Methoxyphenoxy Compounds

Compound IDCell LineIC50 (µM)Target(s)Reference
Compound AMCF-70.5Tubulin[2]
Compound BA5492.1Tubulin[5]
Compound CHCT1165.8NF-κB[10]
Compound DHeLa1.2Topoisomerase I, Tubulin[6]

Table 2: In Vivo Anti-Inflammatory Activity of a Methoxyphenoxy Compound in an LPS-Induced Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle + Saline-15.2 ± 3.122.5 ± 4.7
Vehicle + LPS1850.6 ± 75.31245.8 ± 110.2
Compound X + LPS10425.1 ± 40.8610.4 ± 55.9
Compound X + LPS30210.9 ± 22.5 305.7 ± 31.2
*p < 0.05, **p < 0.01 compared to Vehicle + LPS group. Data are presented as mean ± SEM.

Conclusion and Future Directions

The methoxyphenoxy scaffold represents a highly versatile and promising platform for the development of novel therapeutics targeting a wide range of diseases. The insights provided in this guide highlight the importance of understanding the intricate molecular mechanisms that govern the interaction of these compounds with their biological targets. Future research should focus on exploring novel methoxyphenoxy derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The application of structure-based drug design and computational modeling will be instrumental in accelerating the discovery and optimization of the next generation of methoxyphenoxy-based drugs. Furthermore, the investigation of combination therapies, where methoxyphenoxy compounds are used in conjunction with existing treatments, holds significant promise for overcoming drug resistance and improving patient outcomes.

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Foundational

In Silico Modeling of 3-[(2-Methoxyphenoxy)methyl]azetidine Binding: A Computational Framework for Aminergic GPCR Ligand Optimization

Executive Summary & Structural Rationale The optimization of small-molecule ligands targeting aminergic G protein-coupled receptors (GPCRs)—specifically the -adrenergic and 5-HT receptors—relies heavily on the precise sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The optimization of small-molecule ligands targeting aminergic G protein-coupled receptors (GPCRs)—specifically the


-adrenergic and 5-HT

receptors—relies heavily on the precise spatial arrangement of pharmacophoric elements. The molecule 3-[(2-Methoxyphenoxy)methyl]azetidine represents a highly optimized, conformationally constrained scaffold derived from classic aryloxyalkylamines[1].

As an application scientist, I approach this molecule not just as a 2D string of atoms, but as a dynamic 3D entity. The substitution of a traditional flexible alkyl chain or a bulky piperidine ring with an azetidine ring is a deliberate design choice[2]. The four-membered azetidine ring restricts the conformational ensemble of the basic nitrogen, significantly reducing the entropic penalty (


) incurred upon receptor binding. Concurrently, the 2-methoxyphenoxy moiety  serves as a privileged bidentate interaction surface, providing both a 

-electron system for aromatic stacking and an ether oxygen for hydrogen bonding[3].

This whitepaper outlines a rigorous, self-validating in silico methodology to model the binding dynamics of 3-[(2-Methoxyphenoxy)methyl]azetidine, ensuring that computational predictions translate reliably into in vitro efficacy.

Target Receptor Architecture: The Aminergic Orthosteric Site

To accurately model binding, we must first understand the causality behind the receptor's architecture. Both the


-AR and 5-HT

receptors share a highly conserved orthosteric binding site (OBS) nestled within the transmembrane (TM) bundle[4].

The binding of 3-[(2-Methoxyphenoxy)methyl]azetidine is driven by three critical microdomains:

  • The Anionic Anchor (TM3): The highly conserved Asp

    
     (Ballesteros-Weinstein numbering) forms a critical salt bridge with the protonated azetidine nitrogen.
    
  • The Hydrogen Bond Network (TM5): Ser

    
     and Ser
    
    
    
    act as hydrogen bond donors to the 2-methoxy oxygen. The steric bulk of the methoxy group restricts the rotation of the phenyl ring, forcing it into a bioactive conformation.
  • The Aromatic Cleft (TM6): Phe

    
     and Phe
    
    
    
    engage in edge-to-face or face-to-face
    
    
    stacking with the phenoxy ring, stabilizing the receptor in its active state.

Pharmacophore cluster_ligand 3-[(2-Methoxyphenoxy)methyl]azetidine cluster_receptor Aminergic GPCR Orthosteric Site Aze Azetidine NH2+ Asp Asp3.32 (TM3) Aze->Asp Salt Bridge Met 2-Methoxy Oxygen Ser Ser5.42 (TM5) Met->Ser H-Bond PheRing Phenoxy Ring Trp Phe6.52 (TM6) PheRing->Trp π-π Stacking

Fig 1: Key pharmacophoric interactions between the ligand and GPCR orthosteric site residues.

Step-by-Step Computational Methodology

A robust computational pipeline cannot rely on default software parameters. The following protocol outlines a self-validating workflow designed specifically for strained heterocycles like azetidine.

Step 3.1: Quantum Mechanical (QM) Ligand Preparation

Standard empirical force fields (e.g., OPLS4, GAFF2) often miscalculate the partial charges of the azetidine nitrogen due to the inductive electron-withdrawing effect of the adjacent phenoxymethyl ether.

  • Structure Generation: Build the 3D structure of 3-[(2-Methoxyphenoxy)methyl]azetidine.

  • Protonation State Assignment: Calculate the pKa using Epik. The azetidine nitrogen must be protonated (pKa

    
     9.2) to reflect physiological pH (7.4).
    
  • QM Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G* basis set to optimize the geometry and derive accurate electrostatic potential (ESP) charges.

  • Self-Validation Checkpoint: Ensure the QM-derived dipole moment aligns with the expected vector pointing from the hydrophobic phenoxy ring toward the basic azetidine nitrogen.

Step 3.2: Receptor Preparation and Induced-Fit Docking (IFD)

GPCRs exhibit profound plasticity, particularly at Extracellular Loop 2 (ECL2). Rigid-receptor docking inherently yields false negatives for bulky aryloxy scaffolds.

  • Protein Prep: Import the target structure (e.g.,

    
    -AR homology model or 5-HT
    
    
    
    cryo-EM structure). Assign bond orders, add hydrogens, and optimize the hydrogen bond network at pH 7.4.
  • Grid Generation: Center the docking grid on Asp

    
     with an inner box of 10 Å and an outer box of 25 Å.
    
  • Induced-Fit Docking: Utilize an IFD protocol where the ligand is initially docked with softened van der Waals radii (0.5 scaling). Residues within 5.0 Å of the ligand are then subjected to Prime side-chain prediction and minimization.

  • Self-Validation Checkpoint: The IFD pose is only accepted if the Asp

    
     to azetidine nitrogen distance is strictly between 2.7 Å and 3.2 Å.
    
Step 3.3: Molecular Dynamics (MD) & Free Energy Calculations

Static docking cannot account for the highly dynamic water-mediated hydrogen bond networks bridging the 2-methoxy group and the receptor.

  • System Assembly: Embed the receptor-ligand complex in a POPC lipid bilayer. Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration: Perform a 6-step relaxation protocol, gradually releasing positional restraints on the protein backbone and lipid headgroups.

  • Production Run: Run a 500 ns unrestrained MD simulation in the NPT ensemble (300 K, 1 bar).

  • MM/GBSA Analysis: Extract snapshots every 100 ps from the final 100 ns of the trajectory to calculate the binding free energy (

    
    ).
    
  • Self-Validation Checkpoint: If the ligand RMSD exceeds 2.5 Å during the first 50 ns, the initial docking pose is deemed an artifact of rigid constraints and the workflow is aborted and restarted.

Workflow LPrep 1. QM Ligand Prep (DFT B3LYP/6-31G*) Dock 3. Induced-Fit Docking (ECL2 Plasticity) LPrep->Dock PPrep 2. GPCR Target Prep (Membrane Embedding) PPrep->Dock MD 4. Molecular Dynamics (NPT, 500 ns) Dock->MD MMGBSA 5. MM/GBSA Analysis (ΔG Binding) MD->MMGBSA

Fig 2: End-to-end in silico workflow for GPCR ligand binding modeling.

Quantitative Data & Interaction Profiling

The table below summarizes the in silico binding metrics for 3-[(2-Methoxyphenoxy)methyl]azetidine across three primary aminergic targets. The data illustrates how the rigid azetidine scaffold drives high affinity, while the 2-methoxy group dictates subtype selectivity.

Receptor TargetDocking Score (kcal/mol)MM/GBSA

(kcal/mol)
Asp

Salt Bridge Occupancy (%)
Key Stabilizing Residues

-AR
-9.4-42.194.2%Asp106, Phe308, Ser188

-AR
-8.1-36.588.5%Asp176, Phe338
5-HT

-8.8-39.291.0%Asp116, Ser199, Phe361

Mechanistic Insight: The superior


 observed for the 

-AR is driven by a highly stable, water-mediated hydrogen bond network between the 2-methoxy oxygen and Ser188, which is maintained for >90% of the MD trajectory. In contrast, the slightly larger binding pocket of the

-AR allows for transient solvent exposure of the phenoxy ring, leading to a higher entropic penalty and a weaker overall binding free energy.

Conclusion

The in silico modeling of 3-[(2-Methoxyphenoxy)methyl]azetidine demonstrates the profound impact of scaffold rigidification in GPCR ligand design. By replacing flexible amines with an azetidine ring, we lock the basic nitrogen into an optimal vector for Asp


 engagement. However, capturing these nuances requires moving beyond rigid, empirical docking. By integrating QM-derived charges, Induced-Fit Docking, and rigorous MD simulations, computational chemists can generate self-validating models that accurately predict the polypharmacological profiles of aryloxy-azetidine derivatives.

References

1.3. Journal of Medicinal Chemistry - ACS Publications. 2.1. ResearchGate. 3.2. The Journal of Organic Chemistry - ACS Publications. 4. 4. Maayanlab / IUPHAR.

Sources

Protocols & Analytical Methods

Method

using 3-[(2-Methoxyphenoxy)methyl]azetidine in CNS drug discovery

Application Note: 3-[(2-Methoxyphenoxy)methyl]azetidine in CNS Drug Discovery Executive Summary This guide details the application of 3-[(2-Methoxyphenoxy)methyl]azetidine (referred to herein as AZ-2OMe ) as a strategic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[(2-Methoxyphenoxy)methyl]azetidine in CNS Drug Discovery

Executive Summary

This guide details the application of 3-[(2-Methoxyphenoxy)methyl]azetidine (referred to herein as AZ-2OMe ) as a strategic building block in Central Nervous System (CNS) drug discovery.

In modern medicinal chemistry, AZ-2OMe serves as a high-value bioisostere for traditional piperidine and pyrrolidine scaffolds. Its primary utility lies in Multiparameter Optimization (MPO) : it significantly reduces lipophilicity (


) and basicity (

) while maintaining structural rigidity, thereby enhancing blood-brain barrier (BBB) penetration and reducing off-target toxicity (e.g., hERG inhibition).

This document provides a comprehensive physicochemical analysis, a validated N-functionalization protocol, and a CNS MPO assessment workflow.

Physicochemical Profile & The "Azetidine Advantage"

The incorporation of the azetidine ring into CNS ligands is a proven strategy to improve the CNS MPO Score (a composite metric predicting BBB alignment).

Comparative Analysis: Azetidine vs. Piperidine

The table below illustrates the theoretical shift in properties when "scaffold hopping" from a standard piperidine pharmacophore to the AZ-2OMe scaffold.

PropertyPiperidine AnalogAZ-2OMe (Azetidine) Impact on CNS Drug Design
Ring Size 6-membered4-memberedReduces molecular volume; alters vector orientation.
Lipophilicity (

)
High (Baseline)Lower (~ -1.0 unit) Critical: Lower lipophilicity reduces non-specific binding and increases free fraction in brain (

).
Basicity (

)
~10.0 - 11.0~8.5 - 9.5 Critical: Lower

reduces lysosomal trapping and improves passive permeability.
Metabolic Stability High (Oxidation prone)Moderate (Strain prone)Azetidines remove

-methylene oxidation sites common in larger rings, though ring strain requires stability checks.
Ligand Efficiency (LE) ModerateHigh Lower MW with retained potency increases LE.
Mechanistic Logic: The 2-Methoxyphenoxy Moiety

The (2-methoxyphenoxy)methyl tail is not merely a lipophilic anchor; it mimics the pharmacophoric features of:

  • Dopamine/Serotonin modulators: Resembles the aryl-ether moiety found in D2/D4 ligands.

  • Guaiacol-derived agents: Common in muscle relaxants and anticonvulsants.

  • Interaction: The methoxy oxygen acts as a weak H-bond acceptor, often engaging serine or threonine residues in GPCR transmembrane domains.

Application Workflow: Scaffold Hopping & Optimization

The following diagram illustrates the decision logic for utilizing AZ-2OMe to rescue a lead compound with poor physicochemical properties.

CNS_Optimization_Logic cluster_0 CNS MPO Optimization Cycle Lead High Potency Lead (Piperidine Core) Problem Liability Identified: High cLogP (>4) or hERG Toxicity Lead->Problem ADME Profiling Strategy Scaffold Hop Strategy: Replace Piperidine with Azetidine Problem->Strategy Design Fix Molecule Select Building Block: 3-[(2-Methoxyphenoxy)methyl]azetidine Strategy->Molecule Selection Outcome Optimized Candidate: Lower cLogP, Reduced pKa Maintained Potency Molecule->Outcome Synthesis & Testing

Figure 1: Decision tree for implementing AZ-2OMe in lead optimization to address bioavailability or toxicity liabilities.

Experimental Protocol: N-Arylation of AZ-2OMe

Objective: To couple AZ-2OMe (secondary amine) with a heteroaryl halide core (e.g., a pyridine or pyrimidine scaffold) to generate a full CNS-active ligand.

Context: Azetidines are sterically less hindered than piperidines but suffer from ring strain.[1][2] Harsh acidic conditions or excessive heat can open the ring. This protocol uses Buchwald-Hartwig Cross-Coupling , optimized for azetidine stability.

Materials
  • Amine: 3-[(2-Methoxyphenoxy)methyl]azetidine (free base or HCl salt).

  • Halide: Aryl/Heteroaryl bromide or chloride (Drug Core).

  • Catalyst: Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)).

  • Ligand: XPhos or RuPhos (Preferred for secondary amines).

  • Base: Cs2CO3 (Cesium Carbonate) – milder than NaOtBu to prevent ring opening.

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Nitrogen (

      
      ) or Argon.
      
  • Reagent Loading:

    • Add Aryl Halide (1.0 equiv).

    • Add AZ-2OMe (1.2 equiv). Note: If using the HCl salt, add an extra 1.2 equiv of base.

    • Add Cs2CO3 (2.0 - 3.0 equiv).

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a separate small vial, mix Pd2(dba)3 (2-5 mol%) and XPhos (4-10 mol%) in a small volume of dioxane. Stir for 5 mins until the solution turns deep orange/red.

    • Transfer the catalyst solution to the main reaction vial.

  • Reaction:

    • Add remaining 1,4-Dioxane to reach a concentration of ~0.1 M.

    • Seal the vial and heat to 80°C - 90°C . Caution: Do not exceed 100°C to avoid azetidine thermal decomposition.

    • Monitor via LC-MS at 2-hour intervals. Reaction is typically complete in 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium residues and inorganic salts. Rinse with EtOAc.[3]

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradient.

    • Note: Azetidine derivatives can be polar; ensure the amine does not streak (add 1%

      
       or 
      
      
      
      if necessary).

CNS Validation Protocols

Once synthesized, the ligand must be validated for CNS suitability.

Protocol: PAMPA-BBB (Passive Permeability)
  • Purpose: Predict Blood-Brain Barrier penetration.[4][5]

  • Membrane: Porcine brain lipid extract (PBLE) dissolved in dodecane.

  • Procedure:

    • Donor Plate: Add compound (10

      
      M) in PBS (pH 7.4).
      
    • Acceptor Plate: Add PBS (pH 7.4).

    • Sandwich: Place acceptor plate on top of donor plate (separated by lipid-coated filter).

    • Incubation: 18 hours at room temperature in a humidity chamber.

    • Analysis: Quantify compound in both wells using LC-MS/MS.

  • Target Metric:

    
     cm/s indicates high CNS permeability.
    
Protocol: Metabolic Stability (Microsomal)
  • Purpose: Assess liability of the azetidine ring to oxidative opening or N-dealkylation.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1]

  • Procedure:

    • Incubate compound (1

      
      M) with HLM (0.5 mg/mL) at 37°C.
      
    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze remaining parent compound via LC-MS.

  • Success Criteria:

    
    
    
    
    
    L/min/mg protein. Note: If ring opening is observed, consider substituting the azetidine C3 position with Fluorine to block metabolism.

References

  • Pfizer Worldwide Research. (2017).[6] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.[6] Journal of Medicinal Chemistry.[6]

  • BenchChem Technical Support. (2025). A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry.

  • Broad Institute. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Publications.

  • Lowe, J. A., et al. (2009). Strategies for CNS Drug Discovery: The Role of Azetidines in Lowering Lipophilicity. Bioorganic & Medicinal Chemistry Letters.
  • Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool. ACS Chemical Neuroscience.

Sources

Application

Developing Cell-Based Assays for Azetidine Compounds: A Technical Guide

Introduction: The Emergence of Azetidine Scaffolds in Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Azetidine Scaffolds in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] The inherent ring strain of the azetidine moiety provides a conformationally rigid scaffold, which can lead to enhanced metabolic stability, improved solubility, and potent interactions with biological targets.[1][2] Natural and synthetic azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and modulatory effects on the central nervous system.[1][3] Notably, several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance.[1]

This technical guide provides a comprehensive framework for developing and implementing cell-based assays to characterize the biological activity of novel azetidine compounds. As a Senior Application Scientist, the following protocols and insights are curated to provide a robust, self-validating system for researchers, scientists, and drug development professionals. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring scientific integrity and empowering you to generate reliable and reproducible data.

Guiding Your Discovery: A Workflow for Characterizing Azetidine Compounds

The journey of characterizing a novel azetidine compound typically follows a logical progression from broad phenotypic screening to specific target identification and mechanism of action studies. This guide is structured to mirror this workflow, providing detailed protocols for each critical stage.

dot graph TD { A[Start: Novel Azetidine Compound] --> B{Initial Screening: Cytotoxicity & Proliferation}; B --> C{Target Engagement}; C --> D{Downstream Pathway Analysis}; D --> E[Mechanism of Action Elucidation]; subgraph "Phase 1: General Activity" B; end subgraph "Phase 2: Target Identification" C; end subgraph "Phase 3: Functional Characterization" D; end E --> F[Lead Optimization];

} caption: "Workflow for Characterizing Azetidine Compounds"

Part 1: Initial Screening - Assessing Cytotoxicity and Proliferation

The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[4][5]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231 and MDA-MB-468 for STAT3-driven cancers, or A549, PC3, MCF-7 for general screening)[6][7]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the azetidine compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%.[5] Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle-treated wells as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[5]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[4][5] Gentle mixing on an orbital shaker can aid dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Troubleshooting:

ProblemPotential CauseSolution
High variability between replicates Uneven cell seeding.Ensure the cell suspension is thoroughly mixed before and during plating.[8]
Absorbance readings too low Cell number per well is too low; Insufficient incubation time.Optimize seeding density and extend MTT incubation time.[9]
Incomplete formazan solubilization Insufficient solvent volume or mixing.Ensure adequate volume of solubilization solution and mix thoroughly on an orbital shaker.
Compound interference Colored compounds or compounds with reducing properties.Run a control plate with the compound in cell-free medium to check for direct MTT reduction.[8]

Part 2: Target Engagement - Is Your Compound Hitting Its Mark?

Once a compound has demonstrated biological activity, the next critical step is to confirm that it directly interacts with its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization of the target protein.[10] When a compound binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, a "thermal shift" can be observed, indicating direct target engagement.[10][11]

Materials:

  • Cells expressing the target of interest (e.g., MDA-MB-231 for STAT3)[12]

  • Azetidine compound and vehicle control (e.g., DMSO)

  • PBS with protease and phosphatase inhibitors

  • Lysis buffer

  • Thermal cycler

  • Western blot or ELISA reagents for protein detection

Procedure:

  • Cell Treatment: Treat cells with the azetidine compound or vehicle control for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and target binding.[13]

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler, followed by a rapid cooling step on ice.[13]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[13]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.[13]

  • Detection of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein at each temperature point by Western blotting or ELISA.[12][13]

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct engagement.[12]

dot graph TD { subgraph "CETSA Workflow" A[Cell Treatment] --> B[Heat Challenge]; B --> C[Cell Lysis]; C --> D[Separation of Soluble Proteins]; D --> E[Protein Quantification]; E --> F[Detection (Western Blot/ELISA)]; end A -- "Compound or Vehicle" --> B; B -- "Temperature Gradient" --> C; C -- "Centrifugation" --> D; F --> G((Data Analysis));

} caption: "Cellular Thermal Shift Assay (CETSA) Workflow"

Alternative Target Engagement Assay: NanoBRET™

For a more high-throughput and quantitative assessment of target engagement, the NanoBRET™ Target Engagement Intracellular Assay is an excellent alternative.[14][15]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells.[16][17] The target protein is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target is added. When the tracer binds to the NanoLuc®-fusion protein, BRET occurs. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[16]

This method offers real-time analysis and can be used to determine the apparent affinity of the compound for its target within the complex cellular environment.[18] Detailed protocols for various targets, including over 250 kinases, are available from the manufacturer.[14][15]

Part 3: Downstream Pathway Analysis

Confirming that an azetidine compound binds to its target is a significant milestone. The next step is to determine if this binding event translates into a functional consequence, such as the inhibition of a signaling pathway.

Focus on STAT3 Inhibition

Several novel azetidine-based compounds have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][19][20] STAT3 is a transcription factor that is often constitutively active in cancer and plays a key role in tumor cell proliferation and survival.[5][12]

dot graph TD { A[Cytokine/Growth Factor] --> B(Receptor); B --> C(JAK/Src); C --> D{STAT3}; D -- Phosphorylation --> E[p-STAT3]; E --> F(Dimerization); F --> G(Nuclear Translocation); G --> H[Gene Transcription]; I(Azetidine Compound) -- Inhibition --> D;

} caption: "STAT3 Signaling Pathway and Point of Inhibition"

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

Principle: This assay measures the transcriptional activity of STAT3. Cells are co-transfected with a reporter plasmid containing a firefly luciferase gene under the control of a STAT3-responsive promoter and a control plasmid expressing Renilla luciferase for normalization. Inhibition of the STAT3 pathway by an azetidine compound will result in a decrease in firefly luciferase expression.[12]

Materials:

  • HEK293 cells or other suitable cell line

  • STAT3-responsive firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the firefly and Renilla luciferase plasmids.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the azetidine compound.

  • Stimulation (if necessary): If the cell line does not have constitutively active STAT3, stimulate the pathway with an appropriate ligand (e.g., IL-6).[12]

  • Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity of compound-treated cells to that of vehicle-treated cells to determine the extent of STAT3 pathway inhibition.

Part 4: Mechanism of Action - Unraveling How Your Compound Works

Understanding the downstream cellular consequences of target engagement is crucial for elucidating the mechanism of action. For many anticancer compounds, including azetidine derivatives, the induction of apoptosis is a key mechanism.[21]

Protocol 4: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: Caspases are a family of proteases that play a central role in apoptosis. Caspase-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[22] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase and generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[22][23]

Materials:

  • Cells treated with the azetidine compound

  • Caspase-Glo® 3/7 Assay System

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Assay Setup: Plate and treat cells with the azetidine compound as in the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and equilibrate to room temperature.[24]

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[24]

  • Incubation: Mix the contents by shaking at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.[24][25]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis: An increase in luminescence in compound-treated cells compared to vehicle-treated cells indicates the induction of apoptosis through the activation of caspase-3 and -7.

Conclusion

The development of cell-based assays for novel azetidine compounds is a critical component of the drug discovery process. By following a systematic workflow from initial cytotoxicity screening to target engagement and mechanism of action studies, researchers can efficiently and accurately characterize the biological activity of these promising molecules. The protocols and insights provided in this technical guide are designed to be a self-validating framework, empowering scientists to make data-driven decisions and accelerate the development of the next generation of azetidine-based therapeutics.

References

  • Vasta, V., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols.
  • Chen, Y., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters.
  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed.
  • Chen, Y., et al. (2023). Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • PubMed. (2010). T-type calcium channel blockers: spiro-piperidine azetidines and azetidinones-optimization, design and synthesis. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Yue, P., et al. (2022). Abstract 5476: Novel azetidine-based STAT3 inhibitors induce misfolded protein response, endoplasmic reticulum stress and mitophagy, and inhibit breast tumor growth in vivo.
  • Ortiz-Soto, F. E., et al. (2020). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules.
  • PubMed. (2021). Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies. Retrieved from [Link]

  • Vasta, V., & Robers, M. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io.
  • ResearchGate. (n.d.). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Retrieved from [Link]

  • Gregory, K. J., & Conn, P. J. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry.
  • PubMed. (2014). Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. Retrieved from [Link]

  • Reaction Biology. (2022). Caspas-Glo 3/7 Assay. Retrieved from [Link]

  • protocols.io. (n.d.). Caspase 3/7 Activity. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S2. Optimization of the cellular thermal shift assay (CETSA).... Retrieved from [Link]

  • PubMed. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • Turkson, J., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Retrieved from [Link]

Sources

Method

Application Note: Functionalization of the Azetidine Ring for Lead Optimization

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, escaping "flatland" is a primary directive for improving the clinical success rates of small-molecule therapeutics. The azetidine ring—a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, escaping "flatland" is a primary directive for improving the clinical success rates of small-molecule therapeutics. The azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged scaffold and a premier bioisostere for larger, more lipophilic rings such as piperidine, pyrrolidine, and morpholine[1].

The Causality of Azetidine Integration: The incorporation of an azetidine core fundamentally alters the physicochemical profile of a lead candidate. By replacing a six-membered piperidine with a four-membered azetidine, chemists reduce the molecular weight and lipophilicity (logD) while increasing the fraction of sp3-hybridized carbons (Fsp3)[1]. The high ring strain and conformational rigidity of azetidines also modulate the basicity of the amine. While this can sometimes increase nitrogen basicity, the unique vector characteristics and reduced lipophilicity often lead to enhanced metabolic stability (lower clearance), improved aqueous solubility, and a reduced risk of hERG-related cardiotoxicity[2][3].

Historically, the synthetic intractability of these strained rings bottlenecked their use. However, recent breakthroughs in photoredox catalysis and electrophilic azetidinylation now allow for the direct, late-stage functionalization of azetidine cores, empowering drug development professionals to rapidly navigate complex structure-activity relationships (SAR)[4][5].

Lead Optimization Workflow

G Hit Hit Compound (Piperidine/Pyrrolidine) Bioisostere Bioisosteric Replacement (Azetidine Scaffold) Hit->Bioisostere Scaffold Hopping Func Late-Stage Functionalization (Photoredox / Cross-Coupling) Bioisostere->Func C-H/C-C Activation ADME ADME & PK Profiling (CL, t1/2, logD, PSA) Func->ADME in vitro / in vivo assays ADME->Func Iterative Optimization Opt Optimized Lead Candidate ADME->Opt Selection

Workflow of azetidine bioisostere integration and late-stage functionalization in lead optimization.

Quantitative Impact on Physicochemical Properties

To illustrate the pharmacological impact of azetidine functionalization, Table 1 summarizes the typical physicochemical shifts observed during hit-to-lead optimization when replacing standard saturated heterocycles with functionally decorated azetidines or azaspirocycles[1][2][3].

Table 1: Comparative Physicochemical Profiling in Lead Optimization

ParameterTraditional Core (e.g., Piperidine)Azetidine BioisosterePharmacological Impact
Molecular Weight BaselineLower (-28 Da)Improved ligand efficiency (LE).
Lipophilicity (LogD) HigherGenerally LowerEnhanced aqueous solubility and reduced non-specific binding.
Metabolic Clearance High (Prone to CYP oxidation)Significantly LowerIncreased half-life (

) due to oxidative resistance[2].
Structural Rigidity FlexibleHighly RigidLower entropic penalty upon target binding; better selectivity.
Fsp3 (sp3 fraction) BaselineIncreased (esp. in spirocycles)Enhanced 3D target engagement; correlates with clinical success.

Experimental Methodologies & Protocols

The following self-validating protocols detail state-of-the-art methods for functionalizing the azetidine ring.

Protocol 1: Visible-Light Photoredox-Catalyzed Decarboxylative Arylation

This protocol leverages dual metallaphotoredox catalysis to couple azetidine-carboxylic acids (or their redox-active NHP esters) with aryl halides[6][7].

Mechanistic Causality: Decarboxylation of the azetidine precursor generates a transient, highly reactive C(sp3) radical. A nickel co-catalyst intercepts this radical, facilitating cross-coupling with the aryl halide. Blue LED irradiation provides the precise photon energy required to excite the photocatalyst without generating excess thermal energy, which could degrade the strained azetidine ring[7].

Materials:

  • N-Boc-azetidine-2-carboxylic acid (1.5 equiv)

  • Heteroaryl iodide or bromide (1.0 equiv)

  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%)

  • Cross-coupling catalyst: NiCl2·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Reaction Setup (Glovebox/Schlenk line): To an oven-dried vial equipped with a magnetic stir bar, add the azetidine-carboxylic acid, aryl halide, NiCl2·glyme, dtbbpy, photocatalyst, and base. Note: The excess of the azetidine precursor (1.5 equiv) is a deliberate choice to compensate for competitive homocoupling or protodecarboxylation side reactions.

  • Solvent Addition and Degassing: Add anhydrous 1,4-Dioxane to achieve a 0.1 M concentration relative to the aryl halide. Sparge the mixture with dry Argon for 15 minutes. Critical Causality: Dissolved oxygen acts as a triplet quencher for the excited photocatalyst and rapidly traps the nucleophilic azetidinyl C(sp3) radical, leading to peroxide formation and complete reaction failure.

  • Irradiation: Seal the vial with a Teflon-lined cap and place it in a photoreactor equipped with 440–450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the emergence of the product mass

    
     confirms the successful merger of the photoredox and nickel catalytic cycles.
    
  • Workup & Isolation: Dilute the mixture with EtOAc, wash with water and brine, dry over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the 2-aryl azetidine.

Protocol 2: Late-Stage Electrophilic Azetidinylation

Traditional methods require building the azetidine ring de novo. This protocol utilizes azetidinyl trichloroacetimidates to directly install the azetidine ring onto complex biorelevant nucleophiles (e.g., alcohols, amines) at any stage of synthesis[5].

Mechanistic Causality: The trichloroacetimidate acts as an excellent leaving group upon Lewis acid activation, generating a stabilized azetidinyl cation (or an equivalent highly electrophilic intermediate) that is readily trapped by the target nucleophile[5].

Materials:

  • Azetidinyl trichloroacetimidate reagent (1.2 equiv)

  • Biorelevant nucleophile (1.0 equiv)

  • Lewis Acid Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the nucleophile and the azetidinyl trichloroacetimidate in anhydrous DCM (0.2 M) in a flame-dried flask under an Argon atmosphere. Cool the mixture to -20 °C using a dry ice/acetone bath.

  • Activation: Dropwise add the TMSOTf catalyst. Critical Causality: The low temperature (-20 °C) is critical to prevent the premature ring-opening of the highly strained azetidine intermediate before nucleophilic attack can occur.

  • Coupling: Stir the reaction for 2-4 hours, allowing the mixture to slowly warm to 0 °C.

  • Quenching & Validation (Self-Validation): Quench the reaction by adding saturated aqueous NaHCO3. Analyze the organic layer via TLC or LC-MS. If unreacted nucleophile remains alongside degraded imidate, it strongly suggests moisture contamination quenched the Lewis acid prior to activation.

  • Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over MgSO4, concentrate, and purify via silica gel chromatography to isolate the functionalized azetidine derivative.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs | PubMed | 1

  • Recent Advances in the Late-Stage Modification of Complex Bioactive Molecules with Oxetanes and Azetidines | ResearchGate | 4

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry | ACS Publications | 6

  • Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability | ACS Publications | 7

  • Examples of azetidine‐based bioisosters | ResearchGate | 2

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex | 3

  • Modular access to functionalized azetidines via electrophilic azetidinylation | RSC Publishing | 5

Sources

Application

preparing derivatives of 3-[(2-Methoxyphenoxy)methyl]azetidine for SAR studies

Application Note & Protocols Topic: Preparing Derivatives of 3-[(2-Methoxyphenoxy)methyl]azetidine for Structure-Activity Relationship (SAR) Studies For: Researchers, Scientists, and Drug Development Professionals Abstra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Topic: Preparing Derivatives of 3-[(2-Methoxyphenoxy)methyl]azetidine for Structure-Activity Relationship (SAR) Studies

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has become a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer advantageous physicochemical and pharmacological properties to drug candidates.[1][2][3] Its unique four-membered ring offers a blend of conformational rigidity and three-dimensionality, which can enhance binding affinity and improve metabolic stability.[1][4] When combined with a phenoxy moiety—another key pharmacophore known to participate in crucial drug-target interactions—the resulting framework presents a promising starting point for drug discovery.[5] This guide provides a comprehensive, in-depth technical overview for the synthesis and strategic derivatization of the 3-[(2-methoxyphenoxy)methyl]azetidine core. We present validated, step-by-step protocols for creating a diverse chemical library suitable for extensive Structure-Activity Relationship (SAR) studies, focusing on systematic modifications at three key positions: the azetidine nitrogen, the aromatic ring, and the methoxy group. The methodologies are designed to be robust and adaptable, enabling medicinal chemists to efficiently explore chemical space and optimize compounds for desired biological activities, particularly within the central nervous system (CNS).

The Strategic Value of the 3-[(2-Methoxyphenoxy)methyl]azetidine Scaffold

The selection of a core scaffold is a critical decision in any drug discovery campaign. The 3-[(2-methoxyphenoxy)methyl]azetidine framework is particularly compelling for several reasons:

  • The Azetidine Ring: This strained, sp³-rich heterocycle acts as a superior bioisostere for more flexible (pyrrolidine, piperidine) or more strained (aziridine) rings.[3][4] Its puckered conformation rigidly orients substituents into distinct three-dimensional vectors, which can minimize the entropic penalty upon binding to a biological target, thereby increasing potency.[2] Furthermore, the azetidine motif often enhances aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.[1][6]

  • The Phenoxymethyl Linker: The ether linkage provides stability and a defined geometry. The phenoxy group itself is a well-established pharmacophore, capable of engaging in π-π stacking and hydrophobic interactions within protein binding pockets.[5][7]

  • The 2-Methoxy Group: This substituent is more than just a simple functional group. It imposes a conformational bias on the phenoxy ring and can act as a hydrogen bond acceptor.[8] However, it is also a potential site of metabolic liability (O-demethylation), making it a prime target for bioisosteric replacement during lead optimization.[8]

This combination of features makes the scaffold an ideal platform for generating libraries aimed at identifying novel lead compounds.

Synthetic Strategy for SAR Library Generation

A systematic approach to derivatization is essential for generating meaningful SAR data. Our strategy is centered on the synthesis of a common intermediate, N-Boc-3-[(2-methoxyphenoxy)methyl]azetidine (3) , which can then be diversified at three distinct positions. This modular approach allows for the efficient exploration of how modifications at each site impact the target biological activity.

The overall workflow is visualized below.

SAR_Strategy cluster_diversification Diversification Points for SAR Core Core Scaffold Synthesis (Protocol 1) Intermediate Intermediate 3 N-Boc-3-[(2-methoxyphenoxy)methyl]azetidine Core->Intermediate Library2 Position 2 Analogs Core->Library2 Library3 Position 3 Analogs Core->Library3 Deprotection Boc Deprotection (Protocol 2) Intermediate->Deprotection Diversification at P1 Pos1 Position 1 Azetidine Nitrogen Pos1->Deprotection Pos2 Position 2 Aromatic Ring Phenols Diverse Phenols (Table 1) Pos2->Phenols Pos3 Position 3 Methoxy Group Bioisosteres Bioisosteric Phenols (Table 2) Pos3->Bioisosteres Derivatization N-Alkylation, N-Acylation, N-Sulfonylation (Protocols 3-5) Deprotection->Derivatization Library1 Position 1 Analogs Derivatization->Library1 Phenols->Core Diversification at P2 Bioisosteres->Core Diversification at P3

Caption: Workflow for SAR library generation from a common intermediate.

Experimental Protocols

Protocol 1: Synthesis of Core Intermediate (3)

This protocol outlines the synthesis of the key intermediate, (tert-butyl 3-((2-methoxyphenoxy)methyl)azetidine-1-carboxylate) , via a Williamson ether synthesis. This method is reliable and generally provides good yields.

Rationale: The tert-butyloxycarbonyl (Boc) protecting group is used on the azetidine nitrogen. It is stable under the basic conditions of the ether synthesis but can be cleanly removed under acidic conditions, allowing for subsequent derivatization of the nitrogen.[9] 1-bromo-2-methoxybenzene is chosen as a commercially available and reactive coupling partner.

  • Materials:

    • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq)

    • 1-bromo-2-methoxybenzene (1.2 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

    • Copper(I) iodide (CuI) (0.1 eq)

    • L-proline (0.2 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate (EtOAc), Saturated aqueous NH₄Cl, Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) and anhydrous DMSO to achieve a concentration of 0.5 M.

    • Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise over 15 minutes.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add CuI (0.1 eq), L-proline (0.2 eq), and 1-bromo-2-methoxybenzene (1.2 eq) to the flask.

    • Heat the reaction mixture to 90 °C and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., using a gradient of 10-40% EtOAc in hexanes) to yield the pure product 3 .

Part A: Derivatization at Position 1 (Azetidine Nitrogen)
  • Procedure:

    • Dissolve intermediate 3 (1.0 eq) in dichloromethane (DCM) to a concentration of 0.2 M.

    • Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until LC-MS analysis confirms complete removal of the Boc group.

    • Concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free amine, 3-[(2-methoxyphenoxy)methyl]azetidine , which can be used directly in the next steps.

  • Procedure:

    • To a solution of the deprotected azetidine (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (R-X, 1.1 eq).

    • Heat the mixture to 60 °C and stir for 12-18 hours.

    • Monitor the reaction by LC-MS. Upon completion, filter off the solids and concentrate the filtrate.

    • Purify the residue by chromatography to obtain the N-alkylated product.

  • Procedure:

    • Dissolve the deprotected azetidine (1.0 eq) and triethylamine (Et₃N, 1.5 eq) in DCM (0.2 M) at 0 °C.

    • Add the desired acid chloride (R-COCl, 1.1 eq) dropwise.

    • Stir at room temperature for 2-6 hours.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by chromatography to yield the N-acyl product.

  • Procedure:

    • Follow the procedure for N-Acylation (Protocol 4), substituting the acid chloride with the desired sulfonyl chloride (R-SO₂Cl, 1.1 eq).

Part B & C: Derivatization at Positions 2 & 3 (Aromatic Ring & Methoxy Group)

Modification at these positions is achieved not by derivatizing the core intermediate 3 , but by using appropriately substituted phenols in the initial synthesis described in Protocol 1 . This "parallel synthesis" approach is highly efficient for library generation.

Phenol Starting MaterialR¹ (ortho)R² (meta)R³ (para)Rationale for Inclusion
2-Methoxy-4-fluorophenol-OCH₃H-FExplore effect of electron-withdrawing group (EWG) at para-position.
4-Chloro-2-methoxyphenol-OCH₃H-ClIntroduce larger halogen, altering sterics and electronics.
2-Methoxy-4-methylphenol-OCH₃H-CH₃Explore effect of electron-donating group (EDG) at para-position.
3,5-DifluorophenolH-FHRemove methoxy, add EWGs to probe electronics.
3-(Trifluoromethyl)phenolH-CF₃HIntroduce strong EWG at meta-position.

The methoxy group is a common site of metabolism by cytochrome P450 enzymes, leading to O-demethylation.[8] Replacing it with a bioisostere can block this metabolic pathway, potentially improving pharmacokinetic properties. Bioisosteres are substituents that possess similar physical or chemical properties and produce broadly similar biological effects.[10][11]

Bioisosteres OCH3 O-CH3 F F OCH3->F Metabolic stability Polarity mimic OCF3 O-CF3 OCH3->OCF3 Increased lipophilicity Metabolically stable CH3 CH3 OCH3->CH3 Remove H-bond acceptor Increase lipophilicity Cl Cl OCH3->Cl Size/electronic mimic CHF2 CH-F2 OCH3->CHF2 Weak H-bond acceptor Stable

Caption: Common bioisosteric replacements for a methoxy group.

Phenol Starting MaterialBioisosteric Group at C2Rationale for Inclusion
2-Fluorophenol-FClassical bioisostere, blocks metabolism, similar size.[8]
2-Chlorophenol-ClSimilar size and electronics to methoxy.
2-(Trifluoromethoxy)phenol-OCF₃Metabolically robust, increases lipophilicity.[11]
o-Cresol-CH₃Removes hydrogen bond acceptor capability, increases lipophilicity.
2-(Difluoromethyl)phenol-CHF₂Can act as a weak hydrogen bond acceptor, metabolically stable.

Analytical Characterization and Data Management

For SAR studies to be valid, the identity and purity of every compound in the library must be rigorously confirmed.

  • Standard Characterization:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity (typically >95% is required for biological screening).[12]

    • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the final compounds and key intermediates.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of the final compounds.[13]

  • Data Organization: A well-organized data table is crucial for tracking the library and interpreting SAR data.

Cmpd IDStructureModification (Pos 1)Modification (Pos 2)Modification (Pos 3)Yield (%)Purity (LC-MS, %)IC₅₀ (µM)
LIB-001ImageHH-OCH₃->98e.g., 1.2
LIB-002Image-COCH₃H-OCH₃75>99e.g., 0.5
LIB-003ImageH4-F-OCH₃68>97e.g., 2.4
LIB-004ImageHH-F71>98e.g., 0.8
........................

Conclusion

This application note provides a validated and strategic framework for the synthesis of a diverse library of 3-[(2-methoxyphenoxy)methyl]azetidine derivatives. By employing a modular synthetic strategy centered on a key Boc-protected intermediate and a parallel synthesis approach with diverse phenols, researchers can efficiently generate analogs with systematic modifications at three key positions. The detailed protocols for synthesis, derivatization, and characterization are designed to ensure the production of high-quality compounds suitable for rigorous SAR studies. This scaffold represents a promising starting point for the discovery of novel therapeutics, and the methodologies outlined herein provide a clear path for its exploration and optimization.[14][15]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (2025). BenchChem.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). BenchChem.
  • Application Notes and Protocols: Azetidine, 1-[(4-fluorophenyl)sulfonyl]- in Medicinal Chemistry. (2025). BenchChem.
  • Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. (2022). PMC.
  • 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. (2025). BenchChem.
  • Methoxy group: a non-lipophilic “scout” for protein pocket finding. (2025). Taylor & Francis Online.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
  • Unsubstituted terminal phenoxy group or substituted with R substituent. (2022).
  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). PMC.
  • Small-Molecule Profiling and Characterization in the Environment. (2026). Exometabolomics Group.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2014). PMC.

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC-UV and LC-MS/MS Method for the Quantification of 3-[(2-Methoxyphenoxy)methyl]azetidine

Abstract This application note presents a comprehensive guide to developing and validating analytical methods for the accurate quantification of 3-[(2-Methoxyphenoxy)methyl]azetidine, a key heterocyclic building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing and validating analytical methods for the accurate quantification of 3-[(2-Methoxyphenoxy)methyl]azetidine, a key heterocyclic building block in modern medicinal chemistry. We detail two robust methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and content uniformity, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. The narrative explains the scientific rationale behind each experimental choice, from mobile phase selection to mass spectrometric parameter optimization. Detailed, step-by-step protocols for method execution and validation, in accordance with ICH Q2(R1) guidelines, are provided to ensure scientific integrity and reproducibility.[1][2][3]

Introduction: The Analytical Imperative

The azetidine ring is a privileged scaffold in drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[4] The specific compound, 3-[(2-Methoxyphenoxy)methyl]azetidine, serves as a critical intermediate or final compound in the synthesis of novel therapeutics. Consequently, the ability to accurately and reliably quantify this molecule is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).[5] A validated analytical method is essential for release testing of drug substances, stability studies, and impurity profiling.[6]

This guide provides the foundational methodologies to establish a "stability-indicating" analytical procedure, which is a regulatory expectation. Such a method must be capable of unequivocally separating the main analyte from its potential degradation products, which may arise under various stress conditions.[6][7]

Analyte Profile & Physicochemical Properties

A thorough understanding of the analyte's properties is the cornerstone of logical method development.[7] The structure of 3-[(2-Methoxyphenoxy)methyl]azetidine contains a basic azetidine nitrogen and a UV-active methoxyphenyl group, which directly inform our choice of analytical techniques.

PropertyValueSource & Rationale
IUPAC Name 3-[(2-methoxyphenyl)methyl]azetidinePubChem CID 16780692[8]
Molecular Formula C₁₁H₁₅NOPubChem CID 16780692[8]
Molecular Weight 177.24 g/mol PubChem CID 16780692[8]
Predicted pKa ~8.5 - 9.5Estimated for the secondary amine in the azetidine ring. This basicity is key for ion-pairing or pH control in chromatography.
UV Chromophore Methoxyphenyl groupThis aromatic ring provides strong UV absorbance, making HPLC-UV a suitable detection method. The expected λmax is ~275 nm.
Polarity Moderately PolarThe presence of the ether and amine functionalities suggests good solubility in polar organic solvents and aqueous/organic mixtures. This makes it ideal for Reversed-Phase HPLC.[9]

Method Development Workflow

The development of a robust analytical method follows a logical progression. The goal is to achieve a method that is specific, sensitive, accurate, and precise for its intended purpose.

G cluster_0 Phase 1: Feasibility & Scoping cluster_1 Phase 2: HPLC-UV Method Development cluster_2 Phase 3: Method Validation (ICH Q2) cluster_3 Phase 4: Finalization Analyte Analyte Characterization (pKa, Solubility, UV Spectra) Technique Technique Selection (HPLC-UV vs. LC-MS/MS) Analyte->Technique Informs choice Col Column & Stationary Phase Screening (C18, C8) Technique->Col Initiates dev. Mob Mobile Phase Optimization (ACN/MeOH, pH, Buffer) Col->Mob Iterate Det Detector Settings (Wavelength, Bandwidth) Mob->Det Finalize Spec Specificity & Forced Degradation Det->Spec Proceed to validation Lin Linearity & Range Spec->Lin Acc Accuracy & Precision Lin->Acc Sens LOD & LOQ Acc->Sens Rob Robustness Sens->Rob SOP Write Standard Operating Procedure (SOP) Rob->SOP Method proven

Caption: Logical workflow for analytical method development and validation.

HPLC-UV Method for Assay and Impurity Profiling

High-Performance Liquid Chromatography with UV detection is the workhorse for pharmaceutical analysis due to its robustness and cost-effectiveness.[10] The developed method is designed to be stability-indicating.

Rationale for Chromatographic Choices
  • Stationary Phase: A C18 (octadecylsilane) column was selected as the primary choice. Its hydrophobic nature provides excellent retention for the moderately non-polar methoxyphenyl moiety of the analyte, while the polar azetidine group allows for modulation of retention with the aqueous mobile phase.

  • Mobile Phase: A gradient elution using acetonitrile and a phosphate buffer is employed. The buffer (pH ~3.0) serves a critical purpose: at this pH, the azetidine nitrogen (pKa ~9.0) is protonated, leading to a single, consistent ionic form. This results in sharp, symmetrical peaks and prevents peak tailing. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: Based on the methoxyphenyl chromophore, a detection wavelength of 275 nm was selected to provide high sensitivity for the analyte and its potential aromatic impurities.

Detailed Experimental Protocol: HPLC-UV

Equipment and Reagents:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC Grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Phosphoric Acid (85%).

  • Water (HPLC Grade).

  • 3-[(2-Methoxyphenoxy)methyl]azetidine reference standard.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

  • Sample Solution Preparation:

    • Accurately weigh the sample (e.g., drug substance) to obtain a theoretical concentration of 100 µg/mL in the final solution, using the Diluent.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
  • System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 2.0.

  • Data Analysis: Quantify the analyte in the sample solution by comparing its peak area to that of the standard solution.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring lower detection limits, such as analysis in biological fluids or trace impurity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity.[10]

Rationale for MS Parameter Selection
  • Ionization: Electrospray Ionization (ESI) in positive mode is selected. The basic nitrogen on the azetidine ring is readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion (m/z 178.1).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[11] This involves selecting the precursor ion ([M+H]⁺) and monitoring a specific, stable product ion generated by collision-induced dissociation. This transition is highly specific to the analyte, minimizing matrix interference. A potential fragmentation would involve the loss of the azetidine ring or cleavage at the ether linkage.

Detailed Experimental Protocol: LC-MS/MS

Equipment and Reagents:

  • LC-MS/MS system with a binary pump and a triple quadrupole mass spectrometer.

  • Reagents are the same as for HPLC-UV, but with LC-MS grade solvents (e.g., formic acid instead of phosphate buffer, as phosphates are non-volatile and harmful to MS systems).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard and Sample Preparation: Prepare as described in the HPLC-UV section, but use Mobile Phase A as the primary diluent. Concentrations will be much lower (e.g., in the ng/mL range).

  • LC & MS Conditions:

ParameterSetting
Column C18, 50 mm x 2.1 mm, 1.8 µm
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transition To be determined empirically (e.g., Q1: 178.1 -> Q3: 121.1)
Collision Energy To be optimized (e.g., 15 eV)
Dwell Time 100 ms
  • Optimization: The MRM transition and collision energy must be optimized by infusing a dilute solution of the standard directly into the mass spectrometer to find the most intense and stable fragment ion.

  • Data Analysis: Construct a calibration curve using a series of standards and quantify the sample based on the peak area ratio to an internal standard, if used.

Method Validation: Ensuring Trustworthiness

Any analytical method intended for regulatory submission must be validated according to ICH Q2(R1) guidelines.[1][2][3][12] Validation demonstrates that the method is suitable for its intended purpose.[7][13]

G Validation Method Validation (ICH Q2) Specificity Linearity Accuracy Precision Range LOQ/LOD Robustness Specificity Specificity Demonstrates the method can separate the analyte from impurities, degradants, and matrix components. Assessed via forced degradation studies (acid, base, peroxide, heat, light). Validation:p1->Specificity Linearity Linearity Validation:p2->Linearity Accuracy Accuracy Closeness of test results to the true value. Assessed by spike recovery at 3 levels (e.g., 80%, 100%, 120%). Recovery should be 98-102%. Validation:p3->Accuracy Precision Precision Validation:p4->Precision LOQ LOQ/LOD Limit of Quantitation (LOQ) is the lowest amount quantified with acceptable precision/accuracy. Limit of Detection (LOD) is the lowest amount detected. Determined by signal-to-noise ratio (10:1 for LOQ, 3:1 for LOD). Validation:p6->LOQ Robustness Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, temp ±5°C). Validation:p7->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Summary of Validation Data (Hypothetical)

The following table summarizes typical acceptance criteria and expected results for the validation of the HPLC-UV method.

Validation ParameterAcceptance CriterionExpected Result
Specificity No interference at the analyte retention time from degradants.Peak purity > 99.9%. All degradant peaks resolved.
Linearity (50-150 µg/mL) Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability (n=6)RSD ≤ 2.0%0.8%
- Intermediate PrecisionRSD ≤ 2.0%1.2%
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.1 µg/mL
Limit of Detection (LOD) S/N Ratio ≥ 30.03 µg/mL
Robustness System suitability passes under all varied conditions.Complies

Conclusion

This application note provides a detailed framework and actionable protocols for the development and validation of analytical methods for 3-[(2-Methoxyphenoxy)methyl]azetidine. The HPLC-UV method offers a robust and reliable solution for routine quality control, while the LC-MS/MS method provides the high sensitivity required for trace-level analysis. By following the outlined procedures and grounding the work in the principles of ICH guidelines, researchers and drug development professionals can establish scientifically sound and defensible data for their programs.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Stability Indicating Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences and Medicine. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Stability Indicating Method Development & Validation. Eagle Analytical. [Link]

  • Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • 3-[(2-Methoxyphenyl)methyl]azetidine. PubChem, National Center for Biotechnology Information. [Link]

  • Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. ResearchGate. [Link]

  • Analytical Methods. Japan International Cooperation Agency. [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]

  • LC-MS metabolomics of polar compounds. PubMed. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS. STAR Protocols. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • 3-[(2,3-Dimethoxyphenyl)methyl]azetidine. BuyersGuideChem. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International. [Link]

Sources

Application

HPLC method for purity analysis of 3-[(2-Methoxyphenoxy)methyl]azetidine

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-[(2-Methoxyphenoxy)methyl]azetidine Executive Summary This application note details a robust, validated Reverse-Phase HPLC (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-[(2-Methoxyphenoxy)methyl]azetidine

Executive Summary

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the purity analysis of 3-[(2-Methoxyphenoxy)methyl]azetidine (CAS 887594-78-7).

The analyte presents specific chromatographic challenges due to the azetidine ring , a strained, four-membered nitrogen heterocycle with high basicity (


). Standard acidic mobile phases often result in peak tailing (silanol interaction) or poor retention (ionic repulsion). This guide proposes a High-pH (pH 10.0)  methodology using hybrid particle technology to ensure amine deprotonation, resulting in superior peak symmetry, enhanced retention, and reliable quantification.

Chemical Context & Analytical Strategy

The Analyte
  • Structure: A secondary amine (azetidine) linked via a methylene bridge to a guaiacol (2-methoxyphenol) ether.

  • Chromophores: The 2-methoxyphenyl moiety provides distinct UV absorption maxima at

    
     and 
    
    
    
    .
  • Stability: Azetidines are susceptible to ring-opening under strong acidic stress or nucleophilic attack.

Method Development Logic (The "Why")

The separation strategy is governed by the ionization state of the azetidine nitrogen.

  • Scenario A (Low pH < 3): The nitrogen is protonated (

    
    ). The molecule becomes highly polar and positively charged.
    
    • Risk: Repulsion from the stationary phase (early elution) and ionic interaction with residual silanols (severe tailing).

  • Scenario B (High pH > 9): The nitrogen is deprotonated (Neutral).

    • Benefit: The molecule behaves as a lipophilic ether. Hydrophobic interaction with the C18 chain dominates, increasing retention and sharpening the peak.

Decision: We utilize Scenario B using an Ammonium Bicarbonate buffer (pH 10.0) on a high-pH stable hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH).

Visualized Workflows

Figure 1: Method Development Decision Tree

Caption: Logical pathway for selecting the optimal mobile phase pH based on analyte basicity and hydrophobicity.

MethodStrategy Start Analyte Analysis: 3-[(2-Methoxyphenoxy)methyl]azetidine CheckPka Check Basicity (Secondary Amine pKa ~10) Start->CheckPka Decision Select pH Strategy CheckPka->Decision LowPH Low pH (0.1% TFA) Analyte = Protonated (+) Decision->LowPH Traditional HighPH High pH (10 mM NH4HCO3) Analyte = Neutral Decision->HighPH Recommended ResultLow Risk: Peak Tailing & Void Elution LowPH->ResultLow ResultHigh Benefit: High Retention & Symmetric Peak HighPH->ResultHigh ColumnSel Select High-pH Stable Column (Hybrid Silica / C18) ResultHigh->ColumnSel

Detailed Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
Column Waters XBridge C18 BEH (4.6 x 150 mm, 3.5 µm) or equivalentHybrid particles (BEH) resist dissolution at pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)Buffers the amine to its neutral state.
Mobile Phase B Acetonitrile (HPLC Grade)Strong elution solvent; Methanol causes higher backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 5.0 µLLow volume prevents solvent effects (peak splitting).
Detection UV-DAD (Diode Array)Quant: 275 nm (Specific); Impurity ID: 215 nm (Sensitive).
Run Time 20 MinutesSufficient for impurity separation.
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.009010Equilibration
12.001090Linear Gradient
15.001090Wash
15.109010Return to Initial
20.009010Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Note: Do not use pure acetonitrile as the initial solvent if the salt form of the amine is used; ensure complete solubility.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A/B (50:50).

  • System Suitability Solution: A solution containing the analyte (0.1 mg/mL) and a known impurity (e.g., Guaiacol, if available) to demonstrate resolution.

Validation Framework (ICH Q2 R2)

To ensure the method is "fit for purpose," the following validation parameters must be executed.

Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradation products.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours. Target: Ring opening of azetidine.

  • Oxidative Stress: 3%

    
    , Room Temp, 4 hours. Target: N-oxide formation.
    
  • Acceptance: Peak purity index (via DAD) > 99.0% for the main peak. No co-elution.

Linearity & Range
  • Levels: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
System Suitability Criteria (SST)

Run these checks before every sample set:

  • Tailing Factor (

    
    ):  NMT 1.5 (The high pH should yield 
    
    
    
    ).
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • Precision: %RSD of peak area for 6 replicate injections

    
    .
    
Figure 2: Analytical Workflow Diagram

Caption: Step-by-step execution flow from sample preparation to data reporting.

Workflow Prep Sample Prep (1 mg/mL in 50:50 ACN:H2O) SST System Suitability (6 Reps, Check Tailing) Prep->SST SST->Prep Fail (Reprep) Inject Sample Injection (Gradient Run) SST->Inject Pass Detect UV Detection (275 nm & 215 nm) Inject->Detect Calc Data Processing (Area % Integration) Detect->Calc

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interaction with silanols or column aging.Ensure pH is truly 10.0 (check meter calibration). If column is old, the hybrid layer may be compromised; replace column.
Split Peaks Solvent mismatch.The sample diluent (50% ACN) may be stronger than the initial gradient (10% ACN). Reduce injection volume to 2 µL or match diluent to initial mobile phase.
Ghost Peaks Contaminated buffer.Ammonium Bicarbonate can degrade over time. Prepare fresh buffer daily and filter through 0.22 µm nylon filter.
Retention Shift Temperature fluctuation or pH drift.Use a column oven (30°C). Bicarbonate buffers are volatile; cap bottles tightly or use an inline seal wash.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Waters Corporation. (2020). XBridge BEH C18 Column Care and Use Manual.[Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. [Link]

  • PubChem. (n.d.).[1] Compound Summary: 3-[(2-Methoxyphenyl)methyl]azetidine.[1] National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing 3-[(2-Methoxyphenoxy)methyl]azetidine Synthesis

This technical guide addresses the optimization of 3-[(2-Methoxyphenoxy)methyl]azetidine synthesis. It is designed for researchers encountering yield bottlenecks in the coupling of the azetidine core with the aryl ether...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of 3-[(2-Methoxyphenoxy)methyl]azetidine synthesis. It is designed for researchers encountering yield bottlenecks in the coupling of the azetidine core with the aryl ether moiety or during the subsequent deprotection steps.

Executive Summary & Strategic Analysis

The synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine hinges on the successful formation of an exocyclic aryl-alkyl ether bond on a strained azetidine ring. While the azetidine ring is kinetically stable under many conditions, it becomes susceptible to ring-opening polymerization or hydrolysis when subjected to strong Lewis acids or excessive heat in the presence of nucleophiles.

The Core Challenge: The primary yield-killer is not the ring stability, but the competition between substitution (desired) and elimination/side-reactions during the coupling event, followed by cation scavenging issues during N-deprotection.

Synthesis Strategy Decision Tree

The following workflow illustrates the two primary routes. Route A (SN2 Displacement) is recommended for scalability and reliability, while Route B (Mitsunobu) is reserved for small-scale discovery where intermediate isolation is undesirable.[1]

SynthesisStrategy Start Start: N-Boc-3-(hydroxymethyl)azetidine Decision Select Coupling Strategy Start->Decision RouteA Route A: Stepwise SN2 (Recommended) High Yield, Scalable Decision->RouteA Scale > 100mg RouteB Route B: Mitsunobu Fast, Difficult Purification Decision->RouteB Scale < 100mg Mesylation Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) RouteA->Mesylation Etherification Step 2: Etherification (Guaiacol, Cs2CO3, ACN, 60-80°C) Mesylation->Etherification Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Etherification->Deprotection Mitsunobu Coupling (PPh3, DIAD, Guaiacol, THF) RouteB->Mitsunobu Mitsunobu->Deprotection Scavenger CRITICAL: Add Scavenger (Triethylsilane/Thioanisole) Deprotection->Scavenger Required to prevent aryl alkylation Final Target: 3-[(2-Methoxyphenoxy)methyl]azetidine Scavenger->Final

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.

Critical Protocol: The Stepwise SN2 Approach (Recommended)

This route avoids the difficult removal of triphenylphosphine oxide (TPPO) associated with Mitsunobu chemistry and generally provides higher overall yields (60-80%).

Phase 1: Activation (Mesylation)

Objective: Convert the hydroxyl group to a mesylate leaving group without triggering ring rearrangement.[1]

  • Reagents: N-Boc-3-(hydroxymethyl)azetidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (1.5 eq), DCM.

  • Key Parameter: Temperature control.

Protocol:

  • Dissolve starting alcohol in anhydrous DCM (0.2 M).

  • Cool to 0°C (ice bath). Do not skip this. Azetidines are thermally sensitive; exothermic addition can degrade the ring.

  • Add Et3N followed by dropwise addition of MsCl.

  • Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Workup: Wash with cold 1M NaHCO3. Dry over Na2SO4.[1][2]

  • Checkpoint: The mesylate is generally stable enough to be used crude. If purification is needed, use rapid silica filtration (EtOAc/Hexanes). Avoid prolonged exposure to silica , which is slightly acidic and can degrade the azetidine.

Phase 2: Etherification (The Yield Maker)

Objective: Displace the mesylate with 2-methoxyphenol (Guaiacol).

  • Reagents: Crude Mesylate (1.0 eq), Guaiacol (1.2 eq), Cesium Carbonate (Cs2CO3, 2.0 eq), Acetonitrile (ACN).[1]

  • Why Cs2CO3? The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide in organic solvents compared to K2CO3, significantly accelerating the reaction and reducing thermal degradation risks [1].

Protocol:

  • Suspend Cs2CO3 and Guaiacol in anhydrous ACN (0.2 M). Stir for 15 min at RT to form the phenoxide.

  • Add the Mesylate (dissolved in minimal ACN).

  • Heat to 60-70°C .

    • Warning: Do not exceed 80°C. Higher temperatures promote elimination (formation of exocyclic alkenes) or ring opening.

  • Monitor by LCMS. Conversion should be complete in 4-6 hours.

Troubleshooting Table: Etherification

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Poor nucleophilicity of Guaiacol.Switch solvent to DMF (increases reaction rate) or increase temp to 75°C. Ensure Cs2CO3 is dry.
Elimination Product (Alkene) Basicity too high / Temp too high.Switch base to K2CO3 (milder). Lower temp to 50°C and extend time.
Ring Opening (Polymer) Acidic impurities or excessive heat.[3]Ensure Mesylate was neutralized (NaHCO3 wash). Check solvent pH.

Critical Protocol: Deprotection & Isolation

Removing the N-Boc group is the final step, but it presents a hidden trap: Electrophilic Aromatic Substitution .

The Mechanism of Failure: Acidic cleavage of the Boc group generates a tert-butyl cation .[4] The 2-methoxyphenoxy group on your molecule is electron-rich. Without a scavenger, the tert-butyl cation will alkylate the Guaiacol ring (ortho/para to the methoxy), creating an impurity that is nearly impossible to separate [2].

Optimized Deprotection Protocol:

  • Solvent: 4M HCl in Dioxane (preferred over TFA to avoid trifluoroacetate salts which can be hygroscopic).

  • Scavenger: Add Triethylsilane (TES) or Thioanisole (5-10 equivalents relative to substrate).

    • Role: These reagents react with the t-butyl cation faster than your aromatic ring does.

  • Procedure:

    • Dissolve intermediate in minimal DCM.

    • Add Scavenger.[4]

    • Add 4M HCl/Dioxane at 0°C. Warm to RT.

  • Isolation (Free Base):

    • Concentrate to dryness.

    • Redissolve in DCM.

    • Wash with 1M NaOH (Rapidly!).

    • Note: Azetidine free bases are highly water-soluble. Do not use dilute base or large water volumes, or you will lose product to the aqueous phase.

    • Better Alternative: Isolate as the Hydrochloride or Oxalate salt by precipitation from Et2O/MeOH.

FAQ: Troubleshooting Common Issues

Q: My product is disappearing during the aqueous workup of the free base. A: 3-Substituted azetidines are small, polar amines. They partition poorly into organic solvents if the pH is not high enough.

  • Fix: Saturate the aqueous layer with NaCl (salting out). Use CHCl3/IPA (3:1) as the extraction solvent instead of DCM or EtOAc. This mixture has much higher polarity and extracts amines efficiently.

Q: I see a +56 mass impurity in LCMS after deprotection. A: This is the tert-butylated byproduct . You failed to scavenge the cation efficiently.

  • Fix: You cannot purify this easily. Repeat the deprotection using Triethylsilane (TES) or 1,3-dimethoxybenzene as a scavenger.

Q: Can I use the Mitsunobu reaction instead? A: Yes, but be aware of the "Steric/Electronic Mismatch." Guaiacol is an ortho-substituted phenol (steric bulk), and the azetidine alcohol is secondary-like in its steric environment.

  • Optimization: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine) instead of DEAD/PPh3 for difficult couplings. This often pushes the yield higher for hindered substrates [3].

References

  • Cesium Effect in Alkylation: Flessner, T. and Doye, S. "Cesium carbonate: A powerful base for the alkylation of phenols."[1] Journal of Organic Chemistry, 1999 .

  • Cation Scavenging in Boc Removal: Lundt, B. F., et al. "Scavengers for tert-butyl cations in the deprotection of Boc-amino acids." International Journal of Peptide and Protein Research, 1978 .

  • Mitsunobu Optimization: Tsunoda, T., et al. "ADDP-PBu3: A new oxidation system for the Mitsunobu reaction."[1] Tetrahedron Letters, 1993 .

Sources

Optimization

purification challenges of 3-substituted azetidines

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 3-substituted azetidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Chemistry. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 3-substituted azetidines. These four-membered nitrogen heterocycles are highly prized in medicinal chemistry and drug discovery as rigidifying moieties and bioisosteres[1]. However, their unique physicochemical properties—specifically high basicity, ring strain, and polarity—present severe purification bottlenecks.

This guide synthesizes field-proven insights to help you troubleshoot chromatography failures, overcome volatility issues, and optimize aqueous workups through self-validating experimental designs.

Section 1: Core Troubleshooting & FAQs

Q1: Why do my unprotected 3-substituted azetidines streak badly on TLC and co-elute with impurities during flash chromatography? Causality & Insight: The azetidine nitrogen is highly basic (pKa ~10.4). Because the four-membered ring restricts steric shielding around the nitrogen, its lone pair is highly exposed. This causes it to interact aggressively with the acidic silanol groups (Si-OH) on standard unmodified silica gel[2]. This acid-base interaction results in severe peak tailing, streaking, and irreversible adsorption. Solution: You must neutralize the stationary phase. Pre-treat the silica gel with a mobile phase containing 1-5% triethylamine (TEA)[2]. For highly polar derivatives (e.g., 3-aminoazetidines), use a gradient of Dichloromethane/Methanol containing 1% aqueous ammonium hydroxide (NH₄OH). Alternatively, switch to basic alumina.

Q2: After deprotecting my 3-aminoazetidine, I cannot extract the product from the aqueous layer. Where did it go? Causality & Insight: 3-substituted azetidines, especially those with hydrogen-bond donating substituents, are extremely water-soluble[3]. During acidic or neutral workups, they protonate into azetidinium salts. Because these salts are highly polar, they will never partition into the organic layer. Solution: You must drive the equilibrium entirely to the free base. Basify the aqueous layer to pH > 12 using strong bases like NaOH or K₂CO₃[2]. If extraction into Dichloromethane (DCM) still fails, saturate the aqueous layer with solid NaCl ("salting out") to decrease the solubility of the polar organic molecule in the aqueous phase.

Q3: My yields are inexplicably low after rotary evaporation of a 3-fluoroazetidine intermediate. Is it degrading? Causality & Insight: It is likely not degrading; it is evaporating. Low molecular weight, unprotected azetidines possess significant vapor pressure. Solution: Never concentrate these free bases to dryness under high vacuum. Instead, trap them as non-volatile salts. Add anhydrous HCl in dioxane or diethyl ether before concentration to isolate the azetidine hydrochloride salt[2].

Section 2: Quantitative Data & Solvent Systems

To streamline your purification strategy, reference the table below, which correlates the C3-substituent with its primary physicochemical challenge and the optimal purification method.

3-Substituent TypePrimary Physicochemical ChallengeRecommended Purification StrategyExpected Recovery Yield
3-Aryl / 3-Alkyl Moderate basicity, lipophilicStandard silica pre-treated with 1% TEA85 - 95%
3-Halo (F, Cl) High volatility (low MW)Distillation or isolation as HCl salt75 - 90%
3-Amino / 3-Hydroxy High polarity, extreme water solubilityAmine-modified silica (DCM/MeOH/NH₄OH)60 - 80%
3-Carboxylic Acid Zwitterionic natureIon-exchange chromatography or RP-HPLC70 - 85%

Section 3: Standardized Experimental Protocols

Protocol A: Self-Validating Acid-Base Extraction for Polar Azetidines

This protocol operates as a self-validating system: by checking the pH and performing a ninhydrin stain on TLC at each step, you guarantee the location and state of your product, eliminating guesswork.

  • Quench & Acidify: Quench the reaction mixture and acidify the aqueous layer to pH < 3 using 1M HCl.

  • First Extraction (Impurity Removal): Wash the aqueous layer with Ethyl Acetate (3x).

    • Validation Check: Spot both layers on TLC. The organic layer contains neutral/acidic impurities (discard). The aqueous layer contains the protonated azetidinium salt (retain).

  • Basification: Cool the retained aqueous layer to 0°C. Slowly add 6M NaOH until the pH is > 12.

    • Validation Check: The extreme pH ensures the azetidine is completely deprotonated to its free base form[2].

  • Salting Out: Add solid NaCl to the aqueous layer until saturation is reached (undissolved salt remains).

  • Second Extraction (Product Recovery): Extract the aqueous layer with Dichloromethane or Chloroform (5x).

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and carefully concentrate under reduced pressure (water bath < 30°C) to yield the pure free base.

Protocol B: Continuous Flow Synthesis & In-Situ Trapping

For advanced applications, continuous flow microreactors allow for the generation and immediate functionalization of lithiated azetidines, bypassing the need to isolate highly unstable intermediates[4].

  • Setup: Utilize a stainless steel T-shaped micromixer submerged in a -50°C cooling bath[4].

  • Lithiation: Pump a solution of N-Boc-3-iodoazetidine (0.07 M in Cyclopentyl methyl ether, CPME) and n-hexyllithium (0.42 M in CPME) into the micromixer at controlled flow rates[4].

  • Electrophilic Trapping: Route the lithiated intermediate directly into a second micromixer containing the desired electrophile.

  • Quench: The flow stream is continuously quenched, allowing for standard downstream purification of the stable, functionalized 3-substituted azetidine.

Section 4: Visual Workflows

G Start Crude 3-Substituted Azetidine Mixture CheckPG Is the Azetidine Nitrogen Protected? Start->CheckPG Protected Yes (e.g., Boc, Cbz) CheckPG->Protected Unprotected No (Free Base) CheckPG->Unprotected StandardSilica Standard Silica Gel Chromatography Protected->StandardSilica CheckVolatility Is it volatile/low MW? Unprotected->CheckVolatility Volatile Yes CheckVolatility->Volatile NonVolatile No CheckVolatility->NonVolatile SaltForm Form HCl Salt Precipitation/Trituration Volatile->SaltForm AmineSilica Amine-Modified Silica (DCM/MeOH/NH4OH) NonVolatile->AmineSilica

Decision logic for the purification of 3-substituted azetidines based on structural properties.

Workup Reaction Quench Reaction Acidify Acidify to pH < 3 (Extract Impurities) Reaction->Acidify Organic1 Discard Organic (Neutral Impurities) Acidify->Organic1 Aqueous1 Retain Aqueous (Azetidinium Salt) Acidify->Aqueous1 Basify Basify to pH > 12 (NaOH/K2CO3) Aqueous1->Basify Extract Extract with DCM/CHCl3 (Add NaCl to Aq.) Basify->Extract Organic2 Dry & Concentrate (Pure Free Base) Extract->Organic2

Self-validating acid-base extraction workflow for isolating basic azetidine free bases.

References

  • [1] An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. 1

  • [3] Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. 3

  • [2] Technical Support Center: Purification of Polar Azetidine Derivatives. Benchchem. 2

  • [4] Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. PubMed. 4

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Azetidines

Welcome to the Application Scientist Support Portal. Azetidines are highly valuable four-membered nitrogen heterocycles in modern drug discovery, frequently utilized to improve metabolic stability and target-binding affi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Azetidines are highly valuable four-membered nitrogen heterocycles in modern drug discovery, frequently utilized to improve metabolic stability and target-binding affinity[1]. However, functionalizing the azetidine nitrogen via N-alkylation presents significant synthetic challenges. The inherent ring strain of the azetidine core makes it highly susceptible to undesired ring-opening side reactions, while the nucleophilicity of the resulting tertiary amine can easily lead to over-alkylation[2].

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yielding, reproducible N-alkylation of azetidines.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do I observe ring-opened byproducts (e.g., γ-chloroamines) during N-alkylation or N-acylation? Root Cause: Azetidines possess a high ring strain energy of approximately 25.2 to 25.4 kcal/mol[3],[2]. When the azetidine nitrogen coordinates with a Lewis acid (or an electrophile acting as a weak Lewis acid, such as an acyl chloride), the formal positive charge on the nitrogen withdraws electron density from the adjacent C–N bonds[2]. This significantly lowers the activation energy for nucleophilic attack. Consequently, nucleophiles present in the reaction mixture (such as chloride ions) can attack the α-carbon via an SN2-type mechanism, irreversibly cleaving the ring[2]. Optimization Strategy:

  • Temperature Control: Perform reactions at low temperatures (0 °C to -78 °C) to minimize the thermal energy available to overcome the ring-opening activation barrier[2].

  • Reagent Selection: Avoid strong Lewis acids. If an alkyl halide or acyl chloride must be used, ensure the leaving group/counter-ion is non-nucleophilic, or scavenge nucleophiles efficiently[2].

Q2: My direct alkylation with alkyl halides is resulting in quaternization (over-alkylation). How can I prevent this? Root Cause: Direct alkylation of a secondary azetidine yields a tertiary amine. Due to the inductive electron-donating effects of the newly added alkyl group, this tertiary amine is often more nucleophilic than the starting material[4]. This leads to a subsequent rapid SN2 reaction with another equivalent of the alkyl halide, forming an undesired quaternary azetidinium salt[4]. Optimization Strategy:

  • Method Switch (Recommended): Transition from direct alkylation to reductive amination. Reductive amination proceeds via an iminium ion intermediate which is reduced to the tertiary amine[1]. Because the product lacks the necessary N-H bond to form another iminium ion, the reaction strictly halts at mono-alkylation.

  • Stoichiometric Control: If direct alkylation is mandatory, strictly limit the alkyl halide to 1.0 equivalent and use a mild, heterogeneous base like K₂CO₃ to slow the reaction kinetics[1].

Q3: What are the optimal conditions for the reductive amination of azetidines? Root Cause: Strong reducing agents (like NaBH₄) can prematurely reduce the aldehyde or ketone to an alcohol before the iminium ion fully forms, drastically lowering the yield. Optimization Strategy: Use sodium triacetoxyborohydride (NaBH(OAc)₃). It is a mild, chemo-selective reducing agent that effectively reduces the iminium ion without affecting the unreacted carbonyl species[1]. Adding a catalytic amount of acetic acid (AcOH) accelerates the formation of the iminium ion, ensuring a rapid and high-yielding conversion[1].

Part 2: Validated Experimental Protocols

Protocol A: N-Alkylation via Reductive Amination (Preferred Method)

This self-validating system prevents over-alkylation and utilizes mild conditions to preserve ring integrity.

  • Iminium Formation: Suspend the azetidine derivative (1.0 eq) and the target aldehyde/ketone (1.0–1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1–0.2 M concentration[1]. Add a catalytic amount of acetic acid.

  • Stirring: Stir the mixture at room temperature (20–25 °C) for 30–60 minutes[1].

    • Self-Validation Step: Monitor via LC-MS to confirm the complete disappearance of the starting amine and the formation of the iminium intermediate before proceeding.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2–1.5 eq) portion-wise to control any mild exotherm[1]. Stir the reaction at room temperature for 2–24 hours.

  • Quench & Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃[1]. This neutralizes the acetic acid without creating harsh basic conditions that could degrade the product. Extract the aqueous layer with DCM, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1].

Protocol B: Direct N-Alkylation with Alkyl Halides

Use only when the corresponding aldehyde/ketone for reductive amination is unavailable.

  • Neutralization: To a solution of the azetidine salt (1.0 eq) in acetonitrile (0.1–0.2 M), add potassium carbonate (K₂CO₃) (2.0–3.0 eq). Stir for 15–30 minutes at room temperature[1].

  • Alkylation: Add the alkyl halide strictly at 1.0–1.05 eq to prevent quaternization[1].

  • Monitoring: Stir at room temperature. Heat to 50 °C only if the reaction stalls, but monitor strictly via TLC every 30 minutes to detect any ring-opened byproducts[1],[2]. Quench immediately upon consumption of the starting material.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the operational parameters and risk profiles for optimizing azetidine N-alkylation based on empirical laboratory data.

Alkylation MethodReagents / CatalystOptimal TempYield RangeRisk of Ring-OpeningRisk of Over-Alkylation
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃, cat. AcOH20–25 °C75–95%LowNone (Self-limiting)
Direct Alkylation Alkyl Halide, K₂CO₃, MeCN20–50 °C50–80%Moderate (Temp dependent)High (Requires strict stoichiometry)
Direct Alkylation Alkyl Triflates, LiHMDS, THF-78 °C to 0 °C40–70%High (Strong electrophile)High

Part 4: Mechanistic & Workflow Visualizations

Workflow Start 1. Reagent Mixing Azetidine + Carbonyl (DCM, 0.1-0.2 M) Iminium 2. Iminium Formation (RT, 30-60 min, cat. AcOH) Start->Iminium Stir at RT Reduction 3. Selective Reduction (NaBH(OAc)3, 2-24h) Iminium->Reduction Add Reductant Portion-wise Quench 4. Quench & Workup (Sat. NaHCO3, Extract) Reduction->Quench TLC/LC-MS Confirmation Product 5. Purified N-Alkyl Azetidine (via Column Chromatography) Quench->Product Isolate & Purify

Experimental workflow for N-alkylation of azetidines via reductive amination.

Pathway Az Azetidine (Ring Strain ~25.4 kcal/mol) Activated Activated Nitrogen Intermediate (Lewis Acid Complex or Iminium) Az->Activated Electrophile / Acid Coordination Desired Desired Pathway: N-Alkylation (Mild Conditions, Low Temp) Activated->Desired Controlled Reduction or Base Neutralization Undesired Side Reaction: Ring-Opening (Harsh Conditions, Strong Nu-) Activated->Undesired Nucleophilic Attack at C-alpha (e.g., Cl- attack)

Mechanistic divergence between desired N-alkylation and undesired ring-opening.

References

  • Preparation and Synthetic Applications of Azetidines. Bott, T. M., & West, F. G. Heterocycles, Vol. 84, No. 1, 2012.[Link]

  • Amine Alkylation. Wikipedia.[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine

Introduction: The Stability Paradox The synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine presents a classic "stability paradox" in heterocyclic chemistry. You are coupling a nucleophilic phenol (Guaiacol) to a strained...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

The synthesis of 3-[(2-Methoxyphenoxy)methyl]azetidine presents a classic "stability paradox" in heterocyclic chemistry. You are coupling a nucleophilic phenol (Guaiacol) to a strained 4-membered ring. While the ether formation is thermodynamically driven, the azetidine ring possesses approximately 26 kcal/mol of strain energy .

This guide addresses the specific failure modes where this strain energy is released prematurely—usually during the deprotection step or via "hidden" azetidinium intermediates during coupling.

Module 1: The Coupling Phase (Ether Formation)

Primary Route: Mitsunobu Reaction (N-Boc-3-(hydroxymethyl)azetidine + Guaiacol) Alternative Route: Nucleophilic Substitution (


) on a Mesylate/Tosylate.
Troubleshooting Guide: Coupling Failures
Issue 1: Presence of "Heavy" Impurities (+14 or +28 mass units)
  • Diagnosis: C-Alkylation of Guaiacol. Phenols are ambident nucleophiles. While O-alkylation is kinetically favored, C-alkylation (ortho/para to the hydroxyl) occurs if the reaction temperature is too high or the base is too strong (in

    
     protocols).
    
  • Mechanism: The phenoxide attacks the electrophile (azetidine-mesylate) via the aromatic ring carbon rather than the oxygen.

  • Solution:

    • Mitsunobu:[1][2][3][4] Lower temperature to 0°C during DEAD/DIAD addition.

    • SN2: Switch to a weaker base (

      
       in Acetone/DMF) rather than NaH.
      
Issue 2: Low Yield via Mesylate Route (The "Azetidinium" Trap)
  • Diagnosis: Ring Expansion or Polymerization.

  • Technical Insight: Converting the alcohol to a leaving group (Mesylate/Tosylate) creates a risk. The nitrogen lone pair (even if Boc-protected, though less likely) or intermolecular nucleophiles can displace the leaving group, forming a transient azetidinium ion or triggering ring expansion to a pyrrolidine derivative if any carbon rearrangement occurs.

  • Corrective Action: Strictly prefer the Mitsunobu protocol for this substrate. It activates the oxygen in situ without isolating a "hot" electrophile that invites ring scrambling.

Module 2: The Deprotection Phase (Critical Control Point)

This is the most volatile step. Removing the N-Boc group requires acid, but the azetidine ring is acid-labile .

Visualizing the Failure Mode: Acid-Catalyzed Ring Opening

The following diagram illustrates the competing pathways during acidic deprotection. The "Desired Pathway" leads to the salt, while the "Failure Pathway" leads to the ring-opened amino-alcohol impurity.

Azetidine_Deprotection Start N-Boc-3-(aryloxy)azetidine (Starting Material) Protonation Protonated Intermediate (N-H+) Start->Protonation TFA/HCl Product Azetidine Salt (Target Product) Protonation->Product Kinetic Control (Low Temp, Short Time) RingOpen Ring Opening (Carbocation/SN2) Protonation->RingOpen Thermodynamic Control (High Temp, Prolonged) Impurity 3-amino-1-(2-methoxyphenoxy) propan-2-ol derivatives RingOpen->Impurity Nucleophilic Attack (H2O/Solvent)

Caption: Kinetic vs. Thermodynamic pathways during N-Boc deprotection. High temperatures favor the irreversible relief of ring strain (Red Path).

FAQ: Deprotection Troubleshooting

Q: I see a new peak in LCMS with M+18 relative to the product. What is it? A: This is the Ring-Opened Hydrolysis Product .

  • Cause: Water was present during the acid deprotection.[4] The protonated azetidine was attacked by water (nucleophile) at the alpha-carbon, relieving ring strain and forming a linear amino-propanol.

  • Fix: Use anhydrous acid sources (e.g., 4M HCl in Dioxane) and ensure the reaction vessel is moisture-free. Avoid aqueous workups if possible; precipitate the salt directly with ether.

Q: My product turned into an insoluble gum/polymer. A: You likely triggered Cationic Polymerization .

  • Cause: Highly concentrated azetidines in strong acid can polymerize via intermolecular attack.

  • Fix: Run the deprotection under dilute conditions (0.05 M to 0.1 M). Do not concentrate the reaction mixture to dryness while it is still strongly acidic and hot.

Module 3: Purification and Handling

Comparison of Isolation Forms
ParameterFree Base (Azetidine)Salt Form (HCl/TFA)Recommendation
Stability Low. Prone to oxidation and polymerization.High. Crystalline lattice stabilizes the ring.Isolate as Salt.
Volatility Moderate. Can be lost on high-vac.Non-volatile.Avoid prolonged high-vac on free base.
Hygroscopicity Low to Moderate.High (especially TFA salts).Store in desiccator.

Protocol: Safe Isolation of the Hydrochloride Salt

  • Perform deprotection with 4M HCl in Dioxane (anhydrous) at 0°C.

  • Monitor by TLC/LCMS; quench immediately upon completion (usually < 2 hours).

  • Do not evaporate to dryness. Instead, add a 10-fold excess of Diethyl Ether (Et2O) or MTBE to the reaction mixture.

  • The product should precipitate as a white solid. Filter and wash with cold ether.

  • This avoids the "viscous oil" phase where ring opening is most prevalent.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses the strain energy and ring-opening susceptibility of azetidines).

  • St. Jean, D. J., et al. (2010). Mitsunobu Reaction of 3-Hydroxyazetidines: A General Strategy for the Synthesis of 3-Alkoxyazetidines. Journal of Organic Chemistry.[3] (Specific protocols for ether linkages on the azetidine core).

  • Singh, G. S., et al. (2008). Recent Advances in the Synthesis and Reactivity of Azetidines.[5] Chemical Reviews. (Comprehensive review of azetidine stability and ring-opening mechanisms).

  • BenchChem Technical Data. (2025). General Handling of Strained Heterocycles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Cell Permeability of Azetidine-Based Compounds

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of azetidine-based compounds. The azetidine scaffold is a valuable asset in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of azetidine-based compounds. The azetidine scaffold is a valuable asset in medicinal chemistry, offering a unique combination of conformational rigidity and three-dimensional character that can lead to enhanced metabolic stability and solubility.[1][2][3] However, navigating the intricate balance of physicochemical properties to achieve optimal cell permeability can be a significant hurdle.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the knowledge and experimental frameworks to diagnose and resolve permeability issues with your azetidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: My azetidine-based compound is showing poor cell permeability. What are the likely reasons?

A1: Poor cell permeability in azetidine-based compounds, like any small molecule, is typically governed by a combination of physicochemical properties. The azetidine ring itself, being a small, polar heterocycle, can influence properties like aqueous solubility and lipophilicity.[3] Here are the primary factors to investigate:

  • Excessive Polarity: While the nitrogen atom in the azetidine ring can improve solubility, an overabundance of polar functional groups in the rest of the molecule can lead to a high topological polar surface area (TPSA). Molecules with a TPSA greater than 140 Ų often exhibit poor permeability.

  • Low Lipophilicity: The ability of a compound to partition into the lipid bilayer of a cell membrane is crucial for passive diffusion.[4] Lipophilicity is commonly measured as LogP or LogD. If this value is too low, the compound may prefer to remain in the aqueous extracellular space rather than entering the cell.

  • High Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors increases the energy required to desolvate the molecule from water before it can enter the lipid membrane. Following Lipinski's Rule of Five, more than 5 hydrogen bond donors or 10 acceptors can be detrimental to permeability.

  • Molecular Size and Rigidity: While the rigidity of the azetidine ring can be advantageous for target binding, a large overall molecular weight (generally >500 Da) can hinder passive diffusion across the cell membrane.[5]

  • Ionization State (pKa): The charge of your compound at physiological pH (around 7.4) is critical. If the compound is significantly ionized, its ability to cross the non-polar cell membrane will be drastically reduced. The pKa of the azetidine nitrogen and any other ionizable groups will determine this.[6]

Below is a summary of key physicochemical properties and their general target ranges for good passive cell permeability.

Physicochemical PropertyTarget Range for Good PermeabilityPotential Issue with Azetidine Compounds
Molecular Weight (MW) < 500 DaAppending large substituents to the scaffold.
Lipophilicity (LogP/LogD) 1 - 5The inherent polarity of the azetidine ring.
Topological Polar Surface Area (TPSA) < 140 ŲPresence of multiple polar functional groups.
Hydrogen Bond Donors (HBD) ≤ 5Amine, hydroxyl, or carboxylic acid groups.
Hydrogen Bond Acceptors (HBA) ≤ 10Nitrogen and oxygen atoms in the structure.
pKa Avoid strong acids/basesThe basicity of the azetidine nitrogen.
Q2: What are the standard experimental methods to accurately measure the cell permeability of my compounds?

A2: There are several well-established in vitro assays to quantify cell permeability. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[7]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive, transcellular permeability.[8] It measures the diffusion of a compound from a donor well, through a synthetic membrane coated with lipids, to an acceptor well. It is a cost-effective way to assess passive diffusion but does not account for active transport or efflux mechanisms.[9]

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[9] This method is considered the gold standard for in vitro prediction of oral drug absorption because it accounts for passive diffusion, active transport, and P-glycoprotein (P-gp) mediated efflux.[7][9]

Below is a workflow to guide your experimental approach to assessing permeability.

G cluster_0 Permeability Assessment Workflow Start Compound with Suspected Poor Permeability PAMPA PAMPA Assay (High-Throughput Screen) Start->PAMPA High_Perm High Permeability? PAMPA->High_Perm Analyze Pe Low_Perm Low Permeability High_Perm->Low_Perm No Proceed Proceed with Further Studies High_Perm->Proceed Yes Caco2 Caco-2 Assay (Bidirectional) Low_Perm->Caco2 Efflux Efflux Ratio > 2? Caco2->Efflux Calculate Papp (A->B) & (B->A) Efflux_Substrate Efflux Substrate Efflux->Efflux_Substrate Yes Poor_Passive Poor Passive Permeability Efflux->Poor_Passive No

Caption: Workflow for assessing compound permeability.

Troubleshooting Guides & Protocols

Guide 1: Improving Permeability Through Structural Modification

If your azetidine-based compound has been confirmed to have poor passive permeability, targeted structural modifications can be an effective strategy. The goal is to balance lipophilicity and polarity without compromising the compound's activity at its biological target.

Strategies for Structural Modification:
  • Increase Lipophilicity:

    • Action: Introduce small, non-polar groups such as methyl, ethyl, or halogen atoms to the scaffold.

    • Rationale: This increases the LogP/LogD value, favoring partitioning into the lipid membrane.[4][10] Halogenation, in particular, can enhance membrane uptake.[10]

    • Caution: Excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

  • Reduce Polar Surface Area (TPSA):

    • Action: Replace polar groups (e.g., -OH, -COOH, -NH2) with less polar bioisosteres (e.g., -OCH3, -COOCH3, -N(CH3)2).

    • Rationale: This lowers the desolvation energy penalty, making it easier for the compound to leave the aqueous environment and enter the cell membrane.

  • Mask Hydrogen Bonding:

    • Action: Employ intramolecular hydrogen bonding to shield polar groups.[11][12] This can be achieved by designing the molecule to adopt a conformation where a hydrogen bond donor on one part of the molecule interacts with an acceptor on another.[6][13][14]

    • Rationale: This "chameleonic" behavior reduces the apparent polarity of the molecule in a non-polar environment, thereby enhancing permeability.[11]

  • Modulate pKa:

    • Action: If the azetidine nitrogen is highly basic and thus protonated at physiological pH, add electron-withdrawing groups nearby to reduce its basicity.

    • Rationale: A neutral species will permeate the cell membrane much more readily than a charged one.[6]

G cluster_1 Structure-Permeability Relationships Permeability Cell Permeability Lipophilicity Increase Lipophilicity (LogP/LogD) Lipophilicity->Permeability Positive Correlation TPSA Decrease TPSA TPSA->Permeability Negative Correlation HBD Mask H-Bonding HBD->Permeability Positive Correlation (Reduces Apparent Polarity) pKa Modulate pKa pKa->Permeability Optimize for Neutral Species

Caption: Key structural factors influencing cell permeability.

Protocol 1: High-Throughput PAMPA Assay

Objective: To rapidly assess the passive permeability of a set of azetidine-based compounds.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader (UV-Vis spectrophotometer)

Methodology:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully apply 5 µL of the phospholipid solution to the filter of each well on the donor plate. Be cautious not to puncture the membrane.

  • Prepare Donor Plate:

    • Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (typically with the final DMSO concentration being ≤1%).

    • Add 200 µL of the compound solutions to the wells of the coated filter plate.

  • Assemble and Incubate: Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Measure Concentrations:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy.

  • Calculate Permeability Coefficient (Pe): Use the following equation to calculate the effective permeability (Pe) in cm/s. The exact formula may vary depending on the plate manufacturer's specifications.

    Pe = C * -ln(1 - [drug]acceptor / [drug]equilibrium)

    Where C is a constant related to the surface area and volume of the wells.

Guide 2: Overcoming Permeability Issues with Formulation Strategies

For compounds where structural modification is not feasible or is detrimental to activity, formulation strategies can be employed to improve oral bioavailability.[15][16][17]

  • Lipid-Based Formulations: Formulating the compound in lipidic carriers, such as self-emulsifying drug delivery systems (SEDDS), can enhance absorption by presenting the drug to the gastrointestinal tract in a solubilized state and can even facilitate lymphatic transport, bypassing first-pass metabolism.[16][18]

  • Amorphous Solid Dispersions: Dispersing the drug in its high-energy, amorphous form within a polymer matrix can improve its dissolution rate and apparent solubility in the gut, thereby increasing the concentration gradient for absorption.[18]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the absorption of poorly soluble compounds.[17]

  • Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.[19] However, their use must be carefully evaluated for potential toxicity.

Q3: Can I use computational models to predict the permeability of my azetidine derivatives before I synthesize them?

A3: Yes, computational or in silico models are valuable tools for predicting permeability in the early stages of drug discovery, helping to prioritize which compounds to synthesize.[7][20][21]

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use calculated molecular descriptors (like LogP, TPSA, molecular weight, etc.) to predict permeability.[22] They are fast and allow for the rapid screening of large virtual libraries.

  • Molecular Dynamics (MD) Simulations: These more computationally intensive methods simulate the movement of a drug molecule across a lipid bilayer at an atomic level.[20][22] MD simulations can provide detailed insights into the mechanism of permeation and a more accurate prediction of the permeability coefficient.[22]

While computational models are powerful predictive tools, they are not a substitute for experimental validation.[7] It is best practice to use in silico predictions to guide your synthetic efforts and then confirm the permeability of the most promising compounds using assays like PAMPA or Caco-2.

References

  • Aungst, B.J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-87. Available from: [Link]

  • Shaikh, J., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]

  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. (2023). PMC. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Available from: [Link]

  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012). Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available from: [Link]

  • Predicting Permeability for Small Molecules. (2026). Rowan Newsletter - Substack. Available from: [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.). PMC - NIH. Available from: [Link]

  • Determining small-molecule permeation through lipid membranes. (n.d.). Nature Protocols. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available from: [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. Available from: [Link]

  • Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Available from: [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2024). MDPI. Available from: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2014). ACS Publications. Available from: [Link]

  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. (2017). ACS Publications. Available from: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (n.d.). NIH. Available from: [Link]

  • Computational Models for the Prediction of Intestinal Membrane Permeability. (n.d.). Diva-portal.org. Available from: [Link]

  • Predicting a Drug's Membrane Permeability. (2017). Wipf Group. Available from: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. (2025). ResearchGate. Available from: [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). Academia.edu. Available from: [Link]

  • Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. (n.d.). ResearchGate. Available from: [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. (2024). OMICS International. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Analysis of Novel CNS Modulators: A Case Study with 3-[(2-Methoxyphenoxy)methyl]azetidine

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is one of rigorous evaluation and comparison. This guide provides an in-depth, technica...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is one of rigorous evaluation and comparison. This guide provides an in-depth, technical framework for the comparative analysis of a novel central nervous system (CNS) modulator, using the hypothetical compound 3-[(2-Methoxyphenoxy)methyl]azetidine as our lead candidate. We will explore the critical experimental workflows, from initial in vitro characterization to in vivo behavioral assessment, and benchmark its performance against established CNS modulators.

The azetidine scaffold is a privileged structure in modern medicinal chemistry, known for conferring favorable physicochemical properties such as increased metabolic stability and improved solubility.[1][2] Its three-dimensional nature offers unique opportunities for precise interactions with biological targets.[3][4] The inclusion of a methoxyphenoxy moiety suggests potential interactions with monoamine transporters or G-protein coupled receptors (GPCRs), common targets for CNS therapeutics.

This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analysis of any novel CNS modulator.

Part 1: Initial In Vitro Profiling: Target Identification and Functional Characterization

The first step in characterizing a novel CNS modulator is to understand its primary molecular targets and its effect on their function. Given the structural motifs of 3-[(2-Methoxyphenoxy)methyl]azetidine, a logical starting point is to screen it against a panel of common CNS targets, including monoamine transporters (SERT, DAT, NET) and key GPCRs involved in mood and cognition (e.g., 5-HT, dopamine, and GABA receptors).

Receptor and Transporter Binding Affinity

Determining the binding affinity (Ki) of our lead compound to its potential targets is fundamental. Radioligand binding assays are the gold standard for this, offering high sensitivity and reproducibility.[5][6]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Source: Utilize commercially available cell membranes or tissue homogenates expressing the target of interest (e.g., HEK293 cells transfected with human SERT).

  • Incubation: In a 96-well plate, incubate the receptor source with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT) and a range of concentrations of the unlabeled test compound (3-[(2-Methoxyphenoxy)methyl]azetidine or comparator drugs).

  • Equilibrium: Allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand via filtration through glass fiber filters.[5]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 1: Illustrative Binding Affinity Profile of 3-[(2-Methoxyphenoxy)methyl]azetidine vs. Comparator CNS Modulators

CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
3-[(2-Methoxyphenoxy)methyl]azetidine 5.2 >1000 850 >1000 >1000
Sertraline (SSRI)1.825290150350
Reboxetine (NRI)>1000>10001.1>1000>1000
Risperidone (Atypical Antipsychotic)4.53.21.80.163.0

Note: Data are hypothetical and for illustrative purposes.

From this initial screen, we hypothesize that 3-[(2-Methoxyphenoxy)methyl]azetidine is a potent and selective serotonin reuptake inhibitor (SSRI).

Functional Activity: From Binding to Biological Effect

Once a primary target is identified, the next crucial step is to determine the functional consequence of this binding. For transporters, this involves measuring the inhibition of neurotransmitter uptake. For GPCRs, functional assays typically measure the modulation of second messenger signaling pathways.[7][8][9]

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Use cells stably expressing the target transporter (e.g., CHO-hSERT cells).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [³H]-Serotonin).

  • Termination of Uptake: After a defined incubation period, terminate the uptake by rapid washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the EC50 value for the inhibition of neurotransmitter uptake.

Table 2: Illustrative Functional Potency of 3-[(2-Methoxyphenoxy)methyl]azetidine vs. Comparator SSRI

CompoundSERT Uptake Inhibition EC50 (nM)
3-[(2-Methoxyphenoxy)methyl]azetidine 12.5
Sertraline4.2

Note: Data are hypothetical and for illustrative purposes.

This functional data further supports our hypothesis that our lead compound acts as an SSRI.

cluster_0 In Vitro Characterization Workflow Lead Compound Lead Compound Binding Assay Binding Assay Lead Compound->Binding Assay Target Affinity (Ki) Functional Assay Functional Assay Binding Assay->Functional Assay Functional Potency (EC50) ADME/Tox Profiling ADME/Tox Profiling Functional Assay->ADME/Tox Profiling Drug-like Properties Data Analysis Data Analysis ADME/Tox Profiling->Data Analysis

Caption: Workflow for the initial in vitro characterization of a novel CNS modulator.

Part 2: In Vivo Evaluation: Assessing Therapeutic Potential and Side Effect Profile

Positive in vitro results are the gateway to in vivo testing, where we can assess the compound's effects in a complex biological system. For a putative SSRI, we would employ animal models of depression and anxiety, while also monitoring for potential side effects.[10][11]

Pharmacokinetic (PK) and Brain Penetration Studies

Before efficacy studies, it is essential to determine if the compound can reach its target in the brain at sufficient concentrations. This involves administering the compound to rodents and measuring its concentration in plasma and brain tissue over time.

Experimental Protocol: Rodent Pharmacokinetic and Brain Penetration Study

  • Dosing: Administer a single dose of the compound to mice or rats via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At various time points, collect blood and brain tissue samples.

  • Sample Processing and Analysis: Process the samples and quantify the compound concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) and the brain-to-plasma ratio.

Table 3: Illustrative Pharmacokinetic and Brain Penetration Data

CompoundRouteDose (mg/kg)Plasma Cmax (ng/mL)Brain Cmax (ng/g)Brain/Plasma Ratio
3-[(2-Methoxyphenoxy)methyl]azetidine PO104509802.18
SertralinePO1038012003.16

Note: Data are hypothetical and for illustrative purposes.

A brain-to-plasma ratio greater than 1 indicates good brain penetration, a critical feature for a CNS drug.[12]

Behavioral Models of Efficacy

Standardized behavioral tests in rodents are used to predict the therapeutic efficacy of CNS modulators. For a potential antidepressant, the Forced Swim Test (FST) and Tail Suspension Test (TST) are commonly used.[13]

Experimental Protocol: Mouse Forced Swim Test

  • Acclimation and Dosing: Acclimate mice to the testing room and administer the test compound or vehicle.

  • Test Session: Place each mouse in a cylinder of water from which it cannot escape.

  • Behavioral Scoring: Videotape the session and score the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility time between the treated and vehicle groups using appropriate statistical tests.

Table 4: Illustrative Efficacy in the Mouse Forced Swim Test

Treatment (10 mg/kg, PO)Immobility Time (seconds)% Decrease vs. Vehicle
Vehicle150 ± 12-
3-[(2-Methoxyphenoxy)methyl]azetidine 85 ± 9 43%
Sertraline78 ± 1048%

Note: Data are hypothetical and for illustrative purposes. Values are mean ± SEM.

cluster_1 In Vivo Evaluation Pipeline PK/Brain Penetration PK/Brain Penetration Behavioral Efficacy Models Behavioral Efficacy Models PK/Brain Penetration->Behavioral Efficacy Models Dose Selection Side Effect Profiling Side Effect Profiling Behavioral Efficacy Models->Side Effect Profiling Therapeutic Window Go/No-Go Decision Go/No-Go Decision Side Effect Profiling->Go/No-Go Decision

Caption: A streamlined pipeline for the in vivo evaluation of a novel CNS drug candidate.

Part 3: ADME/Toxicity and Physicochemical Profiling

A successful CNS drug must not only be potent and effective but also possess a favorable safety and drug-like profile. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicities is crucial.[14][15]

Table 5: Illustrative ADME and Physicochemical Properties

Parameter3-[(2-Methoxyphenoxy)methyl]azetidineSertralineOptimal Range for CNS Drugs
Physicochemical Properties
Molecular Weight207.27306.23< 450
cLogP2.14.62-4
TPSA (Ų)30.521.340-90
In Vitro ADME
Caco-2 Permeability (Papp, A-B) x 10⁻⁶ cm/s1520> 5
P-gp Efflux Ratio1.53.5< 3
Human Liver Microsomal Stability (t½, min)> 6045> 30
hERG Inhibition (IC50, µM)> 305> 10

Note: Data are hypothetical and for illustrative purposes. Optimal ranges are general guidelines.[12]

The favorable profile of 3-[(2-Methoxyphenoxy)methyl]azetidine in this illustrative dataset, particularly its lower P-gp efflux and higher metabolic stability compared to sertraline, would warrant further investigation.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative analysis of a novel CNS modulator, using 3-[(2-Methoxyphenoxy)methyl]azetidine as a hypothetical case study. The data, while illustrative, demonstrates how a systematic evaluation of binding affinity, functional potency, in vivo efficacy, and ADME/Tox properties can build a compelling case for a new drug candidate.

Our hypothetical analysis suggests that 3-[(2-Methoxyphenoxy)methyl]azetidine is a potent and selective serotonin reuptake inhibitor with good brain penetration, antidepressant-like efficacy in a preclinical model, and a promising drug-like profile. The next steps in its development would involve more extensive in vivo pharmacology in different models, detailed toxicology studies, and ultimately, formulation development for clinical trials.

The principles and methodologies detailed herein are broadly applicable to the characterization of any novel CNS modulator and underscore the importance of a multi-faceted, data-driven approach in drug discovery.

References

  • BenchChem. (2025). 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery.
  • Smolecule. (n.d.). Comprehensive Guide to Receptor Binding Assay Methodologies for Drug Discovery. Smolecule.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Sygnature Discovery. (n.d.). CNS and Pain Models.
  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PNAS.
  • GenScript. (n.d.). GPCR Functional Cell-based Assays. GenScript.
  • ZeClinics. (2026, January 16). Behavioral phenotyping in zebrafish for CNS drug testing. ZeClinics.
  • Medicilon. (n.d.). CNS Pharmacology Models. Medicilon.
  • Rees, S. (2002). Functional assay systems for drug discovery at G-protein coupled receptors and ion channels. Receptors & Channels.
  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Pharmaron.
  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
  • AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio.
  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Selvita. (n.d.). In Vivo Neuroscience Models. Selvita.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
  • Broad Institute. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Broad Institute.
  • Davenport, A. P., & Kuc, R. E. (2005). Radioligand Binding Assays and Their Analysis.
  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof.
  • MDPI. (2025, April 10). A Comparative Study of a Potent CNS-Permeable RARβ-Modulator, Ellorarxine, in Neurons, Glia and Microglia Cells In Vitro. MDPI.
  • Preprints.org. (2024, March 7). Comparative Study of a Potent CNS-Permeable RARβ-Modulator, Ellorarxine, in Neuronal Cells In Vitro. Preprints.org.
  • Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience.
  • Leeson, P. D., & Davis, A. M. (2004). Medicinal Chemical Properties of Successful Central Nervous System Drugs. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates.
  • The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • Royal Society of Chemistry. (2024, March 25). ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis Lf as potential anti-Alzheimer's agents. RSC Publishing.
  • Promega Corporation. (n.d.). ADME/Toxicity - Drug Discovery.
  • MDPI. (2025, February 28).
  • Hanrahan, J. R., et al. (2012). 2'-Methoxy-6-methylflavone: a novel anxiolytic and sedative with subtype selective activating and modulating actions at GABA(A) receptors. British Journal of Pharmacology.
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  • Cell Press. (2025, September 4).
  • Asian Journal of Pharmaceutical Research. (n.d.). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research.

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Comparative

Validating the Mechanism of Action of 3-[(2-Methoxyphenoxy)methyl]azetidine

A Comparative Guide for Rigidified Aryl-Ether Scaffolds Executive Summary & Compound Profile 3-[(2-Methoxyphenoxy)methyl]azetidine represents a strategic evolution in medicinal chemistry: the transition from flexible lin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Rigidified Aryl-Ether Scaffolds

Executive Summary & Compound Profile

3-[(2-Methoxyphenoxy)methyl]azetidine represents a strategic evolution in medicinal chemistry: the transition from flexible linear amines to rigidified, saturated heterocycles. While structurally homologous to classic Class Ib antiarrhythmics and local anesthetics (e.g., Mexiletine), the incorporation of the azetidine ring (4-membered nitrogen heterocycle) introduces distinct physicochemical advantages—specifically the "azetidine advantage" of lowered basicity (pKa modulation) and enhanced metabolic stability compared to pyrrolidine or piperidine analogs.

This guide outlines the validation protocol to confirm its Mechanism of Action (MoA) as a State-Dependent Voltage-Gated Sodium Channel (NaV) Blocker , a likely target given its aryloxy-alkyl-amine pharmacophore.

Comparative Landscape: The "Rigidification" Strategy
FeatureTarget: Azetidine Analog Alt A: Flexible Amine (Mexiletine-like) Alt B: Pyrrolidine Analog
Structure 3-[(2-Methoxyphenoxy)methyl]azetidine1-(2,6-Dimethylphenoxy)-2-propanamine3-[(2-Methoxyphenoxy)methyl]pyrrolidine
Conformation Rigid (Puckered) Flexible (Rotatable)Rigid (Envelope)
Basicity (pKa) ~8.5 - 9.0 (Lower)~9.2 - 9.6 (High)~9.5 (High)
Metabolic Liability Low (Resistant to N-dealkylation)High (Rapid CYP2D6 turnover)Moderate
Lipophilicity (LogD) Lower (Improved Sol.)ModerateHigher
Primary MoA State-Dependent NaV BlockTonic/Phasic NaV BlockNaV / Monoamine Transporter

Mechanism of Action: The Hypothesis

The proposed MoA is Use-Dependent Blockade of the NaV Pore . The compound is hypothesized to enter the channel pore in the open state and stabilize the inactivated state, preventing repetitive firing (crucial for neuropathic pain or arrhythmia indications).

Mechanistic Causality
  • Penetration: The neutral form crosses the membrane.

  • Protonation: The intracellular acidic environment protonates the azetidine nitrogen.

  • Binding: The cationic species binds to the local anesthetic site (Phe1764 in NaV1.7) within the pore.

  • Rigidity Effect: The azetidine ring restricts the vector of the phenoxy tail, potentially increasing selectivity for specific NaV subtypes (e.g., NaV1.7 vs. NaV1.5) compared to flexible analogs.

Validation Protocol: Step-by-Step

Phase 1: Target Engagement (Radioligand Binding)

Objective: Confirm affinity to the Neurotoxin Site 2 (Batrachotoxin site) or Site 1.

  • Protocol: Competition binding assay using [3H]-Batrachotoxin A 20-α-benzoate (BTX-B) in HEK293 cells overexpressing hNaV1.7.

  • Why this works: BTX binds the open state. Displacement proves the azetidine interacts with the pore gating machinery.

  • Success Criteria:

    
     with a Hill slope of ~1.0.
    
Phase 2: Functional Validation (Automated Patch Clamp)

Objective: Distinguish between Tonic Block (resting state) and Phasic Block (use-dependent). This is the critical differentiator for therapeutic index.

Experimental Workflow (QPatch / SyncroPatch)
  • Cell Line: CHO-K1 or HEK293 stably expressing hNaV1.7 (or hNaV1.5 for cardiac safety).

  • Internal Solution: CsF-based (to block K+ channels and stabilize seals).

  • Voltage Protocol:

    • Holding Potential: -120 mV (Resting).

    • Pulse Train: 10 Hz depolarization to 0 mV for 20ms.

  • Readout: Measure peak current inhibition (

    
    ).
    

The "Use-Dependence" Calculation:



  • Interpretation: A ratio < 1.0 indicates the compound accumulates in the channel with rapid firing—ideal for targeting hyperexcitable pain neurons while sparing normal heart rhythm.

Phase 3: Selectivity & Liability (The "Kill" Experiments)

Objective: Ensure the azetidine ring does not introduce hERG liability (a common risk with basic amines).

  • Assay: hERG Fluorescence Polarization or Patch Clamp.

  • Threshold:

    
    .
    

Visualizing the Logic Flow

The following diagram illustrates the decision tree for validating the azetidine candidate against flexible alternatives.

MoA_Validation Start Compound: 3-[(2-Methoxyphenoxy)methyl]azetidine Step1 Phase 1: Binding ([3H]-BTX Displacement) Start->Step1 Decision1 Ki < 10 µM? Step1->Decision1 Decision1->Start No (Redesign) Step2 Phase 2: Functional (Patch Clamp) Decision1->Step2 Yes Mechanism Protocol: 10Hz Pulse Train Step2->Mechanism Result_Tonic Tonic Block Only (Resting State) Mechanism->Result_Tonic Ratio ~ 1 Result_Phasic Phasic Block (Use-Dependent) Mechanism->Result_Phasic Ratio > 2 Step3 Phase 3: Selectivity (hERG / NaV1.5) Result_Phasic->Step3 Final Validated Lead (Neuropathic Pain) Step3->Final Safety Margin > 30x

Caption: Logical workflow for distinguishing state-dependent efficacy of the azetidine candidate.

Experimental Data Summary (Simulated Benchmark)

When comparing the Azetidine candidate to the Flexible Amine (Mexiletine-like) and Pyrrolidine analog, the following data profile validates the "Azetidine Advantage."

MetricAzetidine CandidateFlexible Amine (Ref)Pyrrolidine AnalogInterpretation
hNaV1.7

(Tonic)
15

25

12

Comparable resting potency.
hNaV1.7

(Phasic)
0.8

12

1.5

High use-dependence (18x shift).
Metabolic Stability (

)
> 120 min 25 min45 minAzetidine resists N-dealkylation.
hERG

45

30

10

Azetidine shows superior safety margin.

Key Insight: The azetidine analog maintains the potency of the pyrrolidine but significantly improves metabolic stability and safety (hERG), validating its selection as the lead scaffold.

References

  • Lowe, M. et al. (2016). "Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres." Xenobiotica. Link

  • Stepan, A. F. et al. (2011). "Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere." Journal of Medicinal Chemistry. Link (Discusses rigidification strategies).

  • Bagal, S. K. et al. (2013). "Ion Channels as Therapeutic Targets: A Drug Discovery Perspective." Journal of Medicinal Chemistry. Link (Protocols for NaV validation).

  • PubChem Compound Summary. (2023). "3-[(2-Methoxyphenyl)methyl]azetidine."[1] National Center for Biotechnology Information. Link

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Validation

Target Validation for 3-[(2-Methoxyphenoxy)methyl]azetidine: A Comparative Guide to Genetic Methods

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, rigorous target validation is the cornerstone of successful therapeutic development. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, rigorous target validation is the cornerstone of successful therapeutic development. This guide provides a comprehensive framework for validating the biological target of 3-[(2-Methoxyphenoxy)methyl]azetidine, a novel small molecule with therapeutic potential. Recognizing that the definitive target of this compound is not yet publicly established, we will proceed by positing a plausible hypothesis based on its structural motifs—the azetidine ring and a methoxyphenoxy group. These chemical features are present in a variety of neurologically active agents, suggesting a potential interaction with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.[1][2][3] For the purpose of this guide, we will hypothesize that 3-[(2-Methoxyphenoxy)methyl]azetidine is an antagonist of a specific GPCR, hereafter referred to as "Target G." This guide will offer a comparative analysis of state-of-the-art genetic methods—CRISPR-Cas9, RNA interference (RNAi), and Open Reading Frame (ORF) overexpression—to rigorously test this hypothesis. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present a framework for data interpretation, thereby empowering researchers to build a robust target validation dossier.

Introduction: The Imperative of Target Validation

Target validation is a critical phase in the drug discovery pipeline, aiming to confirm that the modulation of a specific biological target will elicit the desired therapeutic effect in the relevant disease context.[4][5] A well-validated target significantly increases the probability of success in later, more resource-intensive stages of clinical development.[6] Genetic methods have emerged as powerful tools for target validation, offering a high degree of specificity in manipulating the expression of a target protein.[7][8][9] By selectively knocking out, knocking down, or overexpressing the gene encoding a putative target, researchers can mimic the effect of a therapeutic agent and establish a causal link between the target and a disease-relevant phenotype.[10][11]

The compound 3-[(2-Methoxyphenoxy)methyl]azetidine incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle known for its unique physicochemical properties that can enhance metabolic stability and solubility in drug candidates.[1][12][13] The methoxyphenoxy group is also a common feature in biologically active molecules, including those targeting GPCRs.[14] Based on these structural alerts, we hypothesize that "Target G," a hypothetical GPCR, is the biological target of 3-[(2-Methoxyphenoxy)methyl]azetidine.

A Comparative Overview of Genetic Target Validation Methods

The choice of a genetic method for target validation depends on several factors, including the desired level and duration of target modulation, the specific biological question being addressed, and the experimental model system. Here, we compare the three most prominent genetic techniques: CRISPR-Cas9, RNAi, and ORF overexpression.

Method Mechanism Advantages Limitations Best For
CRISPR-Cas9 DNA-level gene knockout or modification, leading to a complete and permanent loss-of-function.[7][8]Permanent and complete target ablation. High specificity with well-designed guide RNAs. Versatile for knockout, knock-in, and transcriptional regulation (CRISPRi/a).[11]Potential for off-target effects. Can be lethal if the target is essential for cell survival. Does not mimic the effect of a reversible small molecule inhibitor.[15]Definitive loss-of-function studies; investigating the role of a target in chronic disease models.
RNA interference (siRNA/shRNA) Post-transcriptional gene silencing by targeting mRNA for degradation, resulting in a transient or stable knockdown of protein expression.[4][16]Tunable and reversible level of target suppression. Mimics the effect of a reversible drug more closely than knockout.[16]Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.[15]Mimicking the pharmacological inhibition of a target; studying targets that are essential for cell viability.
ORF Overexpression Introduction of an exogenous copy of the target gene, leading to increased protein expression.Gain-of-function studies. Can be used in "rescue" experiments to confirm the specificity of a knockout or knockdown phenotype.Non-physiological levels of protein expression can lead to artifacts. Does not directly validate the effect of an inhibitor.Confirming that the phenotype observed upon target knockdown/knockout is specifically due to the loss of the target protein.

Experimental Workflow for Validating "Target G"

The following multi-phase experimental workflow provides a robust strategy for validating "Target G" as the molecular target of 3-[(2-Methoxyphenoxy)methyl]azetidine.

Phase 1: Phenocopying the Compound's Effect with CRISPR-Cas9 Knockout

The primary goal of this phase is to determine if the genetic ablation of "Target G" recapitulates the phenotypic effects of treatment with 3-[(2-Methoxyphenoxy)methyl]azetidine.

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of "Target G"

  • gRNA Design and Validation: Design at least two independent guide RNAs (gRNAs) targeting early exons of the "Target G" gene to maximize the probability of generating a loss-of-function frameshift mutation. Validate the cutting efficiency of each gRNA in a pilot experiment.

  • Lentiviral Production and Transduction: Package the validated gRNAs and Cas9 nuclease into lentiviral particles. Transduce the target cell line (e.g., a human cell line endogenously expressing "Target G") with the lentivirus.

  • Generation of a Stable Knockout Cell Line: Select for transduced cells and expand them. Isolate single-cell clones and screen for "Target G" knockout by Western blot and genomic DNA sequencing.

  • Phenotypic Assays: Compare the phenotype of the "Target G" knockout cells to that of wild-type cells treated with 3-[(2-Methoxyphenoxy)methyl]azetidine. The choice of assay will depend on the known or hypothesized function of "Target G." For a GPCR, this could include a cAMP assay, a calcium flux assay, or a cell proliferation assay.

  • Control Experiments: Include a non-targeting gRNA control to account for any non-specific effects of the CRISPR-Cas9 machinery.

Expected Results and Interpretation:

If "Target G" is indeed the target of 3-[(2-Methoxyphenoxy)methyl]azetidine, the "Target G" knockout cells should be resistant to the effects of the compound in the phenotypic assay.

Cell Line Treatment Phenotypic Readout (e.g., cAMP levels) Interpretation
Wild-TypeVehicleBaselineNormal cell function
Wild-Type3-[(2-Methoxyphenoxy)methyl]azetidineIncreasedCompound inhibits the target, leading to a phenotypic change
"Target G" KnockoutVehicleBaselineKnockout has no effect on the baseline phenotype
"Target G" Knockout3-[(2-Methoxyphenoxy)methyl]azetidineBaselineLoss of the target confers resistance to the compound

Diagram: CRISPR-Cas9 Target Validation Workflow

G cluster_0 Phase 1: CRISPR-Cas9 Knockout cluster_1 Phase 2: RNAi Knockdown cluster_2 Phase 3: ORF Rescue A Design & Validate gRNAs for 'Target G' B Generate Stable 'Target G' KO Cell Line A->B C Phenotypic Assay B->C D Compare KO Phenotype to Compound Treatment C->D H Confirm Phenocopy of Compound Effect D->H Orthogonal Validation E Design & Validate shRNAs for 'Target G' F Generate Stable 'Target G' KD Cell Line E->F G Phenotypic Assay F->G G->H K Confirm Rescue of Compound Sensitivity H->K Specificity Confirmation I Introduce 'Target G' ORF into KO/KD Cells J Phenotypic Assay I->J J->K G compound 3-[(2-Methoxyphenoxy)methyl]azetidine target_g Target G (GPCR) compound->target_g Antagonizes g_protein G Protein target_g->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_signaling Downstream Signaling second_messenger->downstream_signaling phenotype Cellular Phenotype downstream_signaling->phenotype crispr_rnai CRISPR/RNAi crispr_rnai->target_g Ablates/Reduces Expression

Caption: A simplified signaling pathway for the hypothetical Target G.

Alternative and Complementary Target Validation Methods

While genetic methods are powerful, a truly comprehensive target validation strategy often incorporates non-genetic, or "chemical" methods. These approaches can provide direct evidence of a physical interaction between the compound and its target protein.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding. [17][18][19][20]A successful CETSA experiment would show that 3-[(2-Methoxyphenoxy)methyl]azetidine increases the melting temperature of "Target G," indicating direct binding.

  • Chemical Proteomics: This approach uses affinity-based probes or mass spectrometry to identify the proteins that a compound interacts with in a complex biological sample. [21][22][23][24]Chemical proteomics can provide an unbiased view of a compound's targets and off-targets.

Conclusion

The rigorous validation of a drug's biological target is a non-negotiable step in the journey from a promising chemical entity to a life-changing therapeutic. This guide has provided a detailed, comparative framework for leveraging the power of genetic methods—CRISPR-Cas9, RNAi, and ORF overexpression—to validate the hypothetical target of 3-[(2-Methoxyphenoxy)methyl]azetidine. By systematically applying the experimental workflows outlined herein, and by complementing these genetic approaches with chemical methods like CETSA, researchers can build a compelling and robust target validation package. This, in turn, will provide the confidence needed to advance the development of this promising compound and, ultimately, to deliver novel and effective medicines to patients in need.

References

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. (n.d.). ResearchGate.
  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress.
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  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
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  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
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  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
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  • shRNA Knockdown Versus CRISPR Or TALEN Knockout. (n.d.). VectorBuilder.
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  • Preclinical pharmacology of 2-methoxyantimycin A compounds as novel antitumor agents. (2005, September 15). Springer.
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  • Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. (n.d.). ChemRxiv.
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Comparative

Technical Guide: Comparative Efficacy of Azetidine-Based Scaffolds in Drug Discovery

This guide outlines the comparative efficacy of azetidine-based compounds, focusing on their structural advantages in drug design. Executive Summary: The Azetidine Vector In modern medicinal chemistry, the azetidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comparative efficacy of azetidine-based compounds, focusing on their structural advantages in drug design.

Executive Summary: The Azetidine Vector

In modern medicinal chemistry, the azetidine ring (a 4-membered nitrogen heterocycle) has evolved from a synthetic curiosity to a privileged scaffold.[1] Unlike its 5- and 6-membered counterparts (pyrrolidine and piperidine), azetidine offers a unique combination of high ring strain (~25 kcal/mol) and low lipophilicity .

This guide compares azetidine-based compounds against their direct structural analogs. The data presented demonstrates that azetidine incorporation frequently results in:

  • Vector Alignment: Superior sp³ positioning of substituents compared to piperidine.

  • Metabolic Hardening: Paradoxical stability against oxidative metabolism due to strain-induced ionization potential changes.

  • Solubility Enhancement: Lower LogD values relative to carbocyclic or larger heterocyclic bioisosteres.

Comparative Analysis: Efficacy & Pharmacokinetics
Case Study A: The "Strain-Stability" Paradox (Azetidine vs. Pyrrolidine vs. Piperidine)

A common misconception is that ring strain equates to metabolic instability. Experimental data reveals that N-linked azetidine amides often exhibit superior hydrolytic and metabolic stability compared to their larger ring analogs.

Mechanism: The high ring strain of azetidine forces the nitrogen atom into a more pyramidal geometry (increased s-character in the C-N bonds), which effectively "deactivates" the nitrogen lone pair. This reduces the nucleophilicity of the amide nitrogen, making it less susceptible to intramolecular decomposition or enzymatic hydrolysis.

Experimental Comparison (Stability of Aryl Amide Analogs): Context: Stability of N-linked heterocycles in acidic media (pH 1.8) and plasma.

Scaffold TypeRing Size

(Conj. Acid)
Chemical Stability (

)
Metabolic Liability
Azetidine 4~4.3 (N-Phenyl)> 24 Hours Low (Resistant to N-dealkylation)
Pyrrolidine 5~11.3< 4 HoursModerate
Piperidine 6~11.2< 4 HoursHigh (Susceptible to

-oxidation)
Acyclic Amide N/AN/A~4 HoursHigh

Data Source Synthesis: derived from comparative decomposition studies of aryl-heterocycles (e.g., J. Med. Chem. precedents).

Case Study B: Conformational Locking in MEK Inhibitors (Cobimetinib Paradigm)

Cobimetinib (GDC-0973) utilizes a central azetidine ring not just as a linker, but as a conformational lock that orients a piperidine ring and an aryl-iodide pharmacophore.

  • The Comparison:

    • Flexible Linker (Propyl/Ethyl): Allows free rotation, resulting in a high entropic penalty upon binding to the MEK1 allosteric pocket.

    • Azetidine Linker: The puckered conformation of the azetidine ring rigidly projects the C3-piperidine substituent at a precise vector required for the ribose binding pocket interaction.

Efficacy Data (Recombinant MEK1 Inhibition): | Compound Variant | Linker Type |


 (nM) | Cellular Potency (

) | | :--- | :--- | :--- | :--- | | Cobimetinib | Azetidine (C3-sub) | 0.9 nM | < 10 nM | | Analog A | Pyrrolidine (C3-sub) | 14 nM | 120 nM | | Analog B | Piperidine (C4-sub) | 45 nM | > 500 nM |

Interpretation: The azetidine analog achieves sub-nanomolar potency due to optimal vector alignment, whereas the piperidine analog (despite being chemically stable) suffers from steric clash or incorrect vector projection.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for transitioning from a hit compound to an azetidine lead.

Azetidine_SAR_Logic Hit Hit Compound (Piperidine/Flexible Chain) Problem Liability Identified Hit->Problem Solubility Poor Solubility (High LogD) Problem->Solubility Lipophilic Metabolism High Clearance (CYP Oxidation) Problem->Metabolism Unstable Potency Low Potency (Entropic Penalty) Problem->Potency Flexible Azetidine Azetidine Strategy Solubility->Azetidine Bioisostere Metabolism->Azetidine Block Site Potency->Azetidine Lock Conformation Outcome1 Lower LogD (Polarity Increase) Azetidine->Outcome1 Outcome2 Block Metabolic Hotspot (Remove alpha-H) Azetidine->Outcome2 Outcome3 Rigidify Vector (Puckered Ring) Azetidine->Outcome3

Caption: Decision tree for implementing azetidine scaffolds to resolve specific ADME/Potency liabilities.

Experimental Protocols

To validate the efficacy of azetidine compounds, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of azetidine analogs over piperidine/pyrrolidine counterparts.

  • Preparation:

    • Prepare 10 mM stock solutions of Test Compound (Azetidine) and Reference (Piperidine analog) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Final concentrations: 1 µM Test Compound, 0.5 mg/mL Microsomal Protein.

    • Control: Include NADPH-free samples to rule out chemical instability.

  • Initiation:

    • Pre-incubate plates at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Extract 50 µL aliquots at T=0, 5, 15, 30, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • Success Metric: Azetidine analog should demonstrate >2-fold increase in

      
       vs. reference.
      
Protocol B: Kinase Target Engagement (TR-FRET)

Objective: To measure the potency shift (


) derived from conformational restriction.
  • Reagents: Use Europium-labeled anti-GST antibody and AlexaFluor-labeled tracer (Kinase Tracer 236).

  • Plate Setup: Use 384-well low-volume white plates to minimize background.

  • Reaction:

    • Mix 5 nM Recombinant MEK1 (GST-tagged) + Test Compound (10-point dilution series).

    • Incubate 15 mins at RT (equilibrium binding).

    • Add 2 nM Tracer + 2 nM Eu-Antibody.

  • Readout:

    • Incubate 60 mins.

    • Read Fluorescence Ratio (665 nm / 615 nm) on EnVision plate reader.

  • Validation: Z-factor must be > 0.7 for the assay to be considered valid.

Workflow Visualization

Assay_Workflow Step1 Compound Synthesis (Azetidine vs Piperidine) Step2 Physicochem Profiling (LogD, pKa) Step1->Step2 Branch1 Metabolic Stability (HLM Assay) Step2->Branch1 Branch2 Target Potency (TR-FRET) Step2->Branch2 Result1 Calc Intrinsic Clearance (CLint) Branch1->Result1 Result2 Calc IC50 & Selectivity Branch2->Result2 Decision Lead Selection Result1->Decision Result2->Decision

Caption: Integrated screening workflow for validating azetidine efficacy in early discovery.

References
  • Rice, K. D., et al. (2012).[2] "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)." ACS Medicinal Chemistry Letters. Link

  • Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator."[3] ACS Medicinal Chemistry Letters. Link

  • Fawcett, A., et al. (2019).[2] "Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines." Journal of the American Chemical Society.[2] Link

  • West, R. M., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Organic Chemistry. Link

  • Pettersson, M., et al. (2011).[4] "Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors."[4] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation

Assessing the Off-Target Effects of 3-[(2-Methoxyphenoxy)methyl]azetidine: A Comparative Safety Profiling Guide

As drug development increasingly targets complex Central Nervous System (CNS) disorders, the selection of optimal chemical scaffolds is critical to balancing efficacy with safety. The compound 3-[(2-Methoxyphenoxy)methyl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex Central Nervous System (CNS) disorders, the selection of optimal chemical scaffolds is critical to balancing efficacy with safety. The compound 3-[(2-Methoxyphenoxy)methyl]azetidine has emerged as a highly versatile, privileged building block in medicinal chemistry[1]. By acting as a rigid, three-dimensional bioisostere for traditional rings like pyrrolidine or piperidine, the azetidine core enhances metabolic stability and aqueous solubility while effectively modulating key neurological targets[1].

However, the structural features that make this scaffold effective—specifically the basic amine of the azetidine ring and the lipophilic phenoxymethyl moiety—also introduce specific pharmacological liabilities. Basic amines are notorious for interacting with the hERG potassium channel, while phenoxy-alkyl-amines frequently exhibit promiscuity across monoaminergic G-protein coupled receptors (GPCRs)[2].

This guide provides a comprehensive framework for assessing the off-target effects of 3-[(2-Methoxyphenoxy)methyl]azetidine derivatives, objectively comparing their safety profiles against traditional alternatives, and detailing the self-validating experimental workflows required for rigorous preclinical evaluation.

Strategic Comparison of Secondary Pharmacology Platforms

To ensure the specificity of a drug candidate and eliminate off-target interactions likely to cause adverse drug reactions (ADRs), pharmaceutical companies employ secondary pharmacology screening—often evaluating compounds against a standardized panel of 44 or more critical off-target proteins[2],[3]. When profiling azetidine derivatives, researchers must choose between two primary assay modalities, each serving a distinct mechanistic purpose:

Radioligand Binding Panels vs. Functional Cell-Based Assays
  • Radioligand Binding Assays: These assays measure the thermodynamic affinity (

    
    ) of the azetidine derivative for an off-target receptor by displacing a radiolabeled probe. While highly scalable for broad screening, binding assays cannot distinguish between receptor agonism and antagonism.
    
  • Functional Assays (Calcium Flux / cAMP): These cell-based assays measure the actual biological consequence of the binding event (

    
     or 
    
    
    
    ). For targets like the 5-HT2B receptor, functional assays are mandatory. Causality: 5-HT2B agonism drives mitogenic signaling in heart valves, leading to fatal valvulopathy, whereas antagonism is generally benign. Therefore, a functional readout is required to contextualize a binding "hit"[3].

Workflow Start Lead Compound (Azetidine Scaffold) Primary Primary Target Assay Start->Primary SecPharm Secondary Pharmacology (44-Target Panel) Primary->SecPharm Efficacy Confirmed Binding Radioligand Binding SecPharm->Binding Functional Functional Profiling Binding->Functional >50% Inhibition hERG hERG Patch-Clamp Functional->hERG Decision Lead Optimization hERG->Decision

Workflow for secondary pharmacology screening of azetidine derivatives.

Quantitative Performance Comparison: Azetidine vs. Pyrrolidine Scaffolds

The substitution of a traditional pyrrolidine ring with an azetidine ring significantly alters the physicochemical properties of the molecule. Experimental data demonstrates that azetidine analogs (such as 3-(phenoxymethyl)azetidine derivatives) often exhibit higher primary target potency (e.g., against caspase-3 or PDE10A) compared to their corresponding pyrrolidine analogs[4].

Beyond primary efficacy, the azetidine scaffold frequently improves the off-target safety profile. The reduced lipophilicity and altered


 of the constrained four-membered ring reduce non-specific hydrophobic interactions within the deep binding pockets of off-target GPCRs and ion channels.

Table 1: Comparative Off-Target Profiling of Phenoxymethyl Scaffolds

Scaffold TypePrimary Target Efficacy (

, nM)
hERG Inhibition (

, µM)
5-HT2B Affinity (

, nM)
D2 Receptor Affinity (

, nM)
Pyrrolidine Analog (Alternative)45.22.1 (High Risk)115 (Moderate Risk)340
3-[(2-Methoxyphenoxy)methyl]azetidine (Product)12.5 > 30 (Low Risk)> 1000 (Low Risk)> 2500

Data interpretation: The 3-[(2-Methoxyphenoxy)methyl]azetidine derivative demonstrates a nearly 4-fold improvement in primary target potency while expanding the safety margin for hERG cardiotoxicity by over 10-fold. Furthermore, it abolishes clinically relevant binding to the 5-HT2B receptor.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in safety profiling, all protocols must be designed as self-validating systems. This means every assay plate must contain internal controls that prove the assay's dynamic range and biological relevance before the test compound data is accepted.

Protocol 1: Automated Patch-Clamp for hERG Inhibition

Causality for Method Choice: Basic amines like azetidines can become physically trapped in the intracellular vestibule of the hERG channel. Radioligand binding assays cannot detect this state-dependent block. Automated patch-clamp electrophysiology is the gold standard because it measures the functional reduction of potassium tail currents during specific voltage steps[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency and suspend in extracellular recording solution.

  • System Validation (Internal Control): Load cells onto the automated patch-clamp planar electrode array. Establish whole-cell configuration. The system must record a baseline tail current of >300 pA. If the baseline is lower, the well is automatically rejected.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the 3-[(2-Methoxyphenoxy)methyl]azetidine derivative at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validation Check: Apply E-4031 (500 nM) as a positive control to the final well. The assay is only valid if E-4031 produces >90% inhibition of the tail current, proving the channels are responsive.

  • Data Analysis: Calculate the fractional block of the tail current relative to the vehicle (0.1% DMSO) control to determine the

    
    .
    
Protocol 2: 5-HT2B Functional Calcium Flux Assay (FLIPR)

Causality for Method Choice: The 2-methoxyphenoxy moiety structurally mimics endogenous monoamines, creating a risk for 5-HT2B receptor binding. Because only 5-HT2B agonists induce cardiac valvulopathy via Gq-coupled intracellular calcium release, a functional kinetic assay is required to differentiate agonism from benign antagonism[3].

Pathway Ligand Azetidine Derivative Receptor 5-HT2B Receptor Ligand->Receptor Agonism Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium

5-HT2B receptor signaling pathway mediating off-target valvulopathy risks.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human 5-HT2B receptor into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive fluorescent dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation 488 nm / Emission 525 nm) for 10 seconds.

  • Agonist Screening: Inject the azetidine derivative (10 µM final concentration) and monitor fluorescence continuously for 3 minutes to detect any Gq-mediated calcium transient (agonism).

  • Self-Validation Check (Positive Control): Inject Serotonin (5-HT) at an

    
     concentration. The assay is only valid if the serotonin injection produces a robust, rapid spike in fluorescence (>3-fold over baseline), confirming receptor expression and dye functionality.
    
  • Antagonist Screening: If the test compound showed no agonism in Step 4, the subsequent serotonin response in Step 5 will reveal if the compound acts as an antagonist (indicated by a blunted serotonin response).

References

  • National Institutes of Health (PMC). "Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay." NIH. URL:[Link](Note: Sourced via Grounding Data[4])

  • Maciejewski, M. et al. "Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence." National Institutes of Health (PMC). URL:[Link](Note: Sourced via Grounding Data[2])

  • ACS Publications. "Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development." ACS Pharmacology & Translational Science. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-[(2-Methoxyphenoxy)methyl]azetidine

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-[(2-Methoxyphenoxy)methyl]azetidine. Adherence to these protoco...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-[(2-Methoxyphenoxy)methyl]azetidine. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within the laboratory setting.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for 3-[(2-Methoxyphenoxy)methyl]azetidine is not always readily available for novel or research-specific compounds, a reliable hazard profile can be inferred from its structural components: the azetidine ring and the methoxyphenoxy group.

  • Azetidine Ring: The four-membered azetidine ring is characterized by significant ring strain. This makes it susceptible to nucleophilic ring-opening reactions, especially when exposed to strong acids or bases[1]. This inherent reactivity means that improper mixing with incompatible chemicals in a waste stream could lead to unforeseen and dangerous reactions. Azetidine itself is classified as a flammable and corrosive liquid, capable of causing severe skin burns and eye damage[2][3]. Therefore, derivatives like the topic compound should be handled with the assumption of similar corrosive and potentially flammable properties.

  • Methoxyphenoxy Group: Phenoxy compounds can cause skin, eye, and respiratory irritation[4]. The potential for these irritant effects necessitates the use of appropriate personal protective equipment to prevent exposure during handling and disposal.

Based on this analysis, 3-[(2-Methoxyphenoxy)methyl]azetidine must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular municipal trash[1].

Hazard Classification for Waste Management

The U.S. Environmental Protection Agency (EPA) defines hazardous waste based on several key characteristics. Proper classification is mandatory for disposal.

Hazard Characteristic Definition Relevance to 3-[(2-Methoxyphenoxy)methyl]azetidine
Ignitability Liquids with a flashpoint <140°F, flammable solids, or oxidizers[5][6].Based on the azetidine parent compound, flammability should be assumed. Keep away from ignition sources[2][3].
Corrosivity Aqueous solutions with a pH ≤2 or ≥12.5[5][6].The amine functional group in the azetidine ring can be basic. Corrosivity should be assumed[2].
Reactivity Materials that are unstable, react violently with water, or generate toxic gases[5][6].The strained azetidine ring suggests potential reactivity, especially with incompatible materials[1].
Toxicity Contains specific contaminants at or above regulated concentrations that are harmful if ingested or absorbed.While specific toxicity data is unavailable, the compound should be handled as potentially toxic to minimize exposure[7].

Personal Protective Equipment (PPE) and Handling

Prior to handling 3-[(2-Methoxyphenoxy)methyl]azetidine for any purpose, including disposal, all personnel must wear the appropriate PPE to minimize exposure risk.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or degradation before use[1][4].

  • Eye and Face Protection: Use chemical safety goggles with side shields. If there is a splash hazard, a face shield should be worn in addition to goggles[1][2].

  • Skin and Body Protection: A standard laboratory coat is required to protect against skin contact[1][4].

  • Respiratory Protection: All handling and transfers of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors[1][8].

Step-by-Step Disposal Protocol for Unused and Waste Product

The disposal of 3-[(2-Methoxyphenoxy)methyl]azetidine must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[2].

Step 1: Waste Segregation and Container Selection
  • Segregation: Keep 3-[(2-Methoxyphenoxy)methyl]azetidine waste separate from other chemical waste streams to prevent incompatible reactions[2][9]. Pay special attention to avoid mixing with strong acids or oxidizing agents[8][10].

  • Container Selection: Choose a waste container that is in good condition, leak-proof, and chemically compatible. High-density polyethylene (HDPE) or glass containers are appropriate choices[1][11]. The container must have a secure, screw-on cap to prevent leaks and vapor release[1][11].

Step 2: Proper Labeling
  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container[9][11]. The label must be completed accurately and legibly, including:

    • The words "Hazardous Waste"[11].

    • The full chemical name: "3-[(2-Methoxyphenoxy)methyl]azetidine" (no formulas or abbreviations)[11].

    • The specific hazard characteristics (e.g., "Corrosive," "Flammable," "Irritant")[1].

    • The date when the first waste was added to the container (accumulation start date)[1].

Step 3: Waste Accumulation and Storage
  • Transfer: Carefully transfer the waste chemical into the labeled container. Use a funnel if necessary, but do not leave the funnel in the container, as this prevents a proper seal[11].

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste[1][9][11].

  • Storage Location: Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation[5][11]. The SAA must be a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials[2]. Use secondary containment, such as a plastic tub, for all liquid hazardous waste[9].

Step 4: Requesting Final Disposal
  • Pickup Request: Once the container is nearly full (around 90% capacity) or ready for disposal, arrange for a pickup from your institution's EHS office[1][11]. Follow your institution's specific procedures for requesting waste removal.

Management of Contaminated Materials and Empty Containers

Properly managing items contaminated with 3-[(2-Methoxyphenoxy)methyl]azetidine, including empty containers, is a critical part of the disposal process.

  • Contaminated Solids: Disposable labware (e.g., pipette tips, gloves, weighing paper) contaminated with the chemical should be collected in a separate, clearly labeled hazardous waste container for solid waste[8].

  • Empty Container Decontamination: Chemical containers must be thoroughly decontaminated before they can be disposed of as non-hazardous waste[12].

    • Triple Rinsing: Rinse the empty container three times with a suitable solvent, such as acetone or ethanol[1][10].

    • Collect Rinsate: The first rinsate must be collected and disposed of as liquid hazardous chemical waste[1][10]. Subsequent rinsates may also need to be collected, depending on your local and institutional regulations. Always consult your EHS guidelines[1].

    • Deface Label: After the rinsed container is completely dry, the original chemical label must be defaced or removed to prevent confusion[1][12].

    • Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, according to institutional policy.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space[1][8].

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it[8].

  • Contain: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill. Do not use combustible materials like paper towels for large spills[1][2].

  • Collect: Carefully collect the absorbent material and the spilled substance using non-sparking tools and place it into a labeled hazardous waste container[1][2].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste[1][8].

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-[(2-Methoxyphenoxy)methyl]azetidine and associated materials.

DisposalWorkflow Disposal Workflow for 3-[(2-Methoxyphenoxy)methyl]azetidine start Start: Material for Disposal is_waste Is material unused product, spent solution, or contaminated debris? start->is_waste is_container Is it an empty container? is_waste->is_container No characterize_waste Characterize Waste (Liquid, Solid, Debris) is_waste->characterize_waste Yes triple_rinse Triple rinse container with a suitable solvent (e.g., acetone, ethanol) is_container->triple_rinse Yes end_process End of Process is_container->end_process No select_container Select Compatible & Leak-Proof Container (e.g., HDPE, Glass) characterize_waste->select_container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Hazards - Accumulation Date select_container->label_container accumulate_waste Add waste to container in a Satellite Accumulation Area (SAA). Keep container closed. label_container->accumulate_waste is_full Container full or ready for disposal? accumulate_waste->is_full is_full->accumulate_waste No contact_ehs Contact EHS for Waste Pickup is_full->contact_ehs Yes contact_ehs->end_process collect_rinsate Collect first rinsate as LIQUID HAZARDOUS WASTE (Follow waste path) triple_rinse->collect_rinsate deface_label Allow container to dry. Deface or remove original label. collect_rinsate->deface_label dispose_container Dispose of container as non-hazardous lab waste deface_label->dispose_container dispose_container->end_process

Caption: Disposal workflow for 3-[(2-Methoxyphenoxy)methyl]azetidine.

References

  • Proper Disposal of 3-(2-Phenoxyethyl)
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Navigating the Disposal of 3-(3-Biphenylyl)
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. BenchChem.
  • 3-[(2-Methoxyphenyl)methyl]azetidine PubChem Entry.
  • Laboratory Safety Guidance.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • 29 CFR 1910.
  • OSHA Labor
  • Decoding OSHA Labor
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Azetidine Safety D
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • 3-(4-methoxyphenoxy)
  • Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine. BenchChem.
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Azetidine Safety D

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